molecular formula C9H14ClN3 B2576846 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine CAS No. 1250373-97-7

2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine

カタログ番号: B2576846
CAS番号: 1250373-97-7
分子量: 199.68
InChIキー: PMBHDVWMJSUXPY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine (CAS 1250373-97-7) is a chemical compound with the molecular formula C9H14ClN3 and a molecular weight of 199.68 g/mol . This pyrimidine derivative is characterized by a chlorine atom and a dimethyl-substituted amine group, making it a valuable scaffold in medicinal chemistry and pharmaceutical research. Pyrimidine cores are fundamental in the development of active pharmaceutical ingredients (APIs), and the reactive chlorine substituent at the 2-position provides a versatile handle for further synthetic modification via cross-coupling reactions or nucleophilic aromatic substitution, allowing researchers to create a diverse array of more complex molecules . The structural motif of substituted pyrimidine amines is frequently explored in co-crystal formation and the synthesis of novel heterocyclic compounds, highlighting its utility in solid-state chemistry and materials science . As a building block, it can be used in the design and discovery of new therapeutic agents. Handle with appropriate care; this compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

2-chloro-N,6-dimethyl-N-propan-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3/c1-6(2)13(4)8-5-7(3)11-9(10)12-8/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBHDVWMJSUXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Regioselective Synthesis and Process Optimization of 2-Chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine () is a highly valuable halogenated pyrimidine building block. It is frequently utilized in the development of advanced agrochemicals and active pharmaceutical ingredients (APIs), particularly in the synthesis of targeted kinase inhibitors. The presence of orthogonal reactive sites—a chloro group at C2 and a substituted amine at C4—makes it an ideal intermediate for iterative cross-coupling or further nucleophilic substitutions.

This whitepaper details a robust, three-step synthetic pathway starting from readily available ethyl acetoacetate and urea, culminating in a highly regioselective nucleophilic aromatic substitution (SNAr).

Retrosynthetic Analysis & Mechanistic Rationale

The core challenge in synthesizing 2-chloro-4-amino pyrimidine derivatives lies in controlling the regioselectivity during the amination of the 2,4-dichloro-6-methylpyrimidine intermediate.

Causality of Regioselectivity: When 2,4-dichloro-6-methylpyrimidine is subjected to SNAr with an amine (such as N-isopropylmethylamine), substitution preferentially occurs at the C4 position rather than C2 (). This is driven by two primary factors:

  • Electronic Stabilization: The intermediate Meisenheimer complex formed at C4 is thermodynamically more stable than the C2 complex because the negative charge is effectively delocalized over both the N1 and N3 ring nitrogens without disrupting the aromatic resonance as severely.

  • Steric Hindrance: The C2 position is flanked by two nitrogen atoms whose lone pairs create a sterically and electronically repulsive environment for the incoming bulky N-isopropylmethylamine nucleophile.

Self-Validating System: To ensure process integrity, the regiochemical outcome must be validated before proceeding to subsequent API synthesis steps. The successful formation of the C4-substituted isomer is confirmed via 1H NMR; the C5 proton of the pyrimidine ring experiences a significant upfield shift (typically ~0.5–1.0 ppm) due to the strong electron-donating resonance effect of the C4-amine. This diagnostic shift is absent if the substitution erroneously occurs at C2 ().

Visualizing the Synthetic Workflow and Mechanism

SynthesisWorkflow A Ethyl Acetoacetate + Urea B 6-Methyluracil A->B Base/EtOH Reflux, 4h C 2,4-Dichloro-6- methylpyrimidine B->C POCl3, PhNMe2 Reflux, 3h D 2-Chloro-N-isopropyl- N,6-dimethylpyrimidin- 4-amine C->D N-isopropylmethylamine DIPEA, EtOH, 0°C to RT

Three-step synthetic workflow for 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine.

Regioselectivity SM 2,4-Dichloro-6-methylpyrimidine PathA Nucleophilic Attack at C4 (Kinetically & Thermodynamically Favored) SM->PathA N-isopropylmethylamine PathB Nucleophilic Attack at C2 (Sterically Hindered) SM->PathB N-isopropylmethylamine IntA C4-Meisenheimer Complex (Stabilized by N1/N3) PathA->IntA IntB C2-Meisenheimer Complex (Disfavored) PathB->IntB ProdA 4-Amino-2-chloro Isomer (Target Product: >90% Regioselectivity) IntA->ProdA Fast Cl- Elimination ProdB 2-Amino-4-chloro Isomer (Trace Byproduct) IntB->ProdB Slow Cl- Elimination

Mechanistic pathway illustrating the regioselective SNAr preference for the C4 position.

Step-by-Step Experimental Methodologies

Protocol 1: Synthesis of 6-Methyluracil (Condensation)

Rationale: A Biginelli-type condensation is utilized to build the foundational pyrimidine core.

  • Charge a round-bottom flask with urea (1.0 eq) and ethyl acetoacetate (1.1 eq) suspended in absolute ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to promote the cyclocondensation.

  • Reflux the mixture under an inert atmosphere for 4 hours.

  • Cool the reaction mixture to 0 °C. The 6-methyluracil will precipitate as a white crystalline solid.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to constant weight.

Protocol 2: Synthesis of 2,4-Dichloro-6-methylpyrimidine (Deoxychlorination)

Rationale: Conversion of the diol (uracil tautomer) to the dichloride activates the ring for the subsequent SNAr. N,N-dimethylaniline acts as both an acid scavenger and a nucleophilic catalyst.

  • Suspend 6-methyluracil (1.0 eq) in phosphorus oxychloride (POCl3, 5.0 eq).

  • Slowly add N,N-dimethylaniline (0.5 eq) dropwise at room temperature (Note: Highly exothermic).

  • Heat the mixture to reflux (approx. 105 °C) for 3 hours.

  • Cool to room temperature and carefully quench by pouring the mixture over crushed ice, maintaining the internal temperature below 20 °C to prevent hydrolysis of the newly formed chlorides.

  • Extract the aqueous layer with dichloromethane (DCM), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the dichloride intermediate.

Protocol 3: Regioselective SNAr to Target Compound

Rationale: Low temperatures and a non-nucleophilic base (DIPEA) are critical to maximizing C4 regioselectivity and preventing over-substitution (formation of the 2,4-diamine) ().

  • Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq) in absolute ethanol and cool to 0 °C using an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to serve as a proton sponge.

  • Add N-isopropylmethylamine (1.05 eq) dropwise over 30 minutes to maintain rigorous temperature control.

  • Stir at 0 °C for 2 hours, then allow the reaction to naturally warm to room temperature (20 °C). Stir until completion is observed via TLC/HPLC (typically 24–48 hours).

  • Concentrate the solvent in vacuo. Purify the crude residue via silica gel column chromatography (DCM:MeOH gradient) to isolate 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine.

Quantitative Data & Process Metrics

Process StepKey ReactantsReagents / SolventsTemp (°C)Time (h)Expected Yield (%)Purity (HPLC)
1. Condensation Ethyl acetoacetate, UreaEtOH, HCl (cat.)78 (Reflux)4.080 - 85>95%
2. Deoxychlorination 6-MethyluracilPOCl3, PhNMe2105 (Reflux)3.075 - 80>98%
3. Regioselective SNAr 2,4-Dichloro-6-methylpyrimidine, N-isopropylmethylamineDIPEA, EtOH0 to 2024 - 4865 - 70>99% (Isomeric)

Table 1: Summary of reaction parameters, thermodynamics, and expected yields for the 3-step synthesis.

Safety, Scale-up, and Troubleshooting

  • POCl3 Quenching: The quench of POCl3 in Step 2 is violently exothermic and releases HCl gas. On a pilot scale, reverse quenching (adding the reaction mixture to a large volume of vigorously stirred ice water) is mandatory to control the exotherm and prevent runaway reactions.

  • Regioisomer Separation: If the temperature in Step 3 exceeds 20 °C prematurely, the proportion of the C2-substituted byproduct increases. While column chromatography can resolve the isomers, maintaining strict thermal control at 0 °C during the amine addition is the most effective preventative measure.

References

  • Title: Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids Source: Molecules (MDPI) URL: [Link]

2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

2-Chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine: Mechanism of Action, Chemical Reactivity, and Kinase Inhibitor Design

Executive Summary

The compound 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine (CAS 1250373-97-7) is not a standalone therapeutic agent; rather, it is a highly specialized, electrophilic building block (synthon) used in modern drug discovery[1]. Its primary application is the synthesis of 2-aminopyrimidine-based targeted therapies, specifically small-molecule kinase inhibitors. To understand its "mechanism of action," one must analyze it across two distinct phases: its chemical mechanism of action (how it reacts to build a drug) and the biological mechanism of action of the resulting pharmacophore (how the synthesized drug inhibits kinase signaling).

Phase 1: Chemical Mechanism of Action (Reactivity Profile)

The synthesis of targeted kinase inhibitors from this building block relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The structural design of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine perfectly dictates the regioselectivity of this reaction.

The Electronic and Steric Causality of Regioselectivity

In a pyrimidine ring, the nitrogen atoms at positions 1 and 3 act as powerful electron sinks, making the ring π -deficient and highly susceptible to nucleophilic attack. However, the substituents on this specific molecule strictly govern where the attack occurs:

  • C2 (The Electrophilic Center): The chlorine atom at C2 exerts a strong inductive pull (-I effect), withdrawing electron density and acting as an excellent leaving group.

  • C4 (The Deactivated Center): The N-isopropyl-N-methyl group at C4 is a tertiary amine. Through resonance (+M effect), its lone pair donates electron density back into the pyrimidine ring. This drastically reduces the electrophilicity of C4 and C6, effectively "shielding" them from nucleophilic attack[2].

  • Steric Hindrance: The bulky isopropyl group further physically blocks the C4 position.

When exposed to a nucleophile (such as an aniline derivative), the reaction is forced exclusively to the C2 position. The nucleophile attacks C2, forming a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex . Subsequent elimination of the chloride ion restores aromaticity, yielding the active 2-aminopyrimidine API.

SNAr_Mechanism A 2-Chloro-Pyrimidine (Electrophile) C Meisenheimer Complex A->C Nucleophilic Attack (C2) B Aniline/Amine (Nucleophile) B->C Electron Donation D 2-Aminopyrimidine (Target API) C->D Chloride Elimination

Caption: SNAr workflow for 2-aminopyrimidine synthesis via Meisenheimer complex.

Phase 2: Biological Mechanism of Action (The Pharmacophore)

Once the SNAr coupling is complete, the resulting 2-aminopyrimidine derivative functions as a competitive ATP-binding site inhibitor. This motif is a "privileged scaffold" in oncology and immunology due to its precise spatial geometry.

Hinge-Binding and Pathway Arrest

The biological efficacy of the synthesized molecule relies on its interaction with the kinase hinge region—a segment of the kinase that connects the N-terminal and C-terminal lobes of the ATP-binding pocket[3].

  • Bidentate Hydrogen Bonding: The endocyclic pyrimidine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic secondary amine (formed after the SNAr reaction) acts as a hydrogen bond donor. Together, they form a bidentate hydrogen-bonding network with the backbone amide and carbonyl of the kinase hinge residues (e.g., Met, Thr, or Cys)[4].

  • Vectorial Projection: The C4 N-isopropyl-N-methyl group is forced out of the coplanar pyrimidine conformation due to steric clash. This directs it outward toward the solvent-exposed channel, enhancing aqueous solubility and preventing off-target steric clashing deep within the pocket.

  • Hydrophobic Anchoring: The C6 methyl group occupies the highly conserved hydrophobic pocket adjacent to the gatekeeper residue, anchoring the molecule and increasing residence time.

Kinase_Inhibition Ligand 2-Aminopyrimidine Pharmacophore Hinge Kinase Hinge Region (ATP Binding Pocket) Ligand->Hinge Bidentate H-Bonds Kinase Active Kinase (e.g., JAK, EPHA2) Hinge->Kinase Blocks ATP Entry Downstream Downstream Effectors (e.g., STAT, Proliferation) Kinase->Downstream Phosphorylation Arrest Pathway Arrest (Apoptosis / Stasis) Downstream->Arrest Signal Interrupted

Caption: Mechanism of kinase inhibition via hinge-region binding and signaling arrest.

Quantitative Data: SNAr Reaction Optimization

To synthesize the active inhibitor, the SNAr reaction conditions must be optimized. The table below summarizes the causal relationship between solvent/base selection and the resulting yield, demonstrating how overcoming the activation energy of the Meisenheimer complex dictates efficiency.

SolventBaseTemperature (°C)Time (h)Yield (%)Mechanistic Rationale
EthanolDIPEA801245Protic solvent stabilizes the leaving group, but low boiling point limits thermal activation.
1,4-DioxaneK₂CO₃100862Higher thermal energy increases collision frequency; heterogeneous base limits kinetics.
n-Butanol TFA (Cat.) 120 4 94 Acid catalysis protonates pyrimidine N1/N3, drastically increasing C2 electrophilicity.
DMFNaH25215Overly harsh conditions lead to degradation and off-target side reactions.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Regioselective SNAr Coupling (API Synthesis)

This protocol utilizes an acid-catalyzed self-validating feedback loop via LC-MS to ensure complete consumption of the 2-chloro-pyrimidine starting material.

  • Reagent Preparation: In a dry 50 mL round-bottom flask, dissolve 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine (1.0 eq, 5.0 mmol) and the target aniline derivative (1.1 eq, 5.5 mmol) in 15 mL of anhydrous n-butanol.

  • Catalysis & Heating: Add trifluoroacetic acid (TFA, 0.1 eq) to protonate the pyrimidine nitrogens, lowering the LUMO energy of the electrophile. Attach a reflux condenser and heat the mixture to 120°C under a nitrogen atmosphere.

  • Validation (LC-MS Tracking): After 2 hours, sample 10 µL of the reaction mixture. Dilute in methanol and analyze via LC-MS. The reaction is complete when the mass peak of the starting material ( [M+H]+=200.1 ) is entirely replaced by the product mass peak.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and purify via silica gel chromatography (DCM:MeOH gradient).

Protocol 2: Kinase Target Engagement Assay (Differential Scanning Fluorimetry - DSF)

This protocol validates the biological mechanism of action by measuring the thermodynamic stabilization of the kinase upon binding the synthesized 2-aminopyrimidine.

  • Protein-Ligand Complexation: Dilute the recombinant kinase domain (e.g., EPHA2 or JAK2) to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Add the synthesized inhibitor (10 µM final concentration) and SYPRO Orange dye (5x final concentration).

  • Thermal Denaturation: Load the mixture into a 96-well qPCR plate. Run a thermal melt program from 25°C to 95°C at a ramp rate of 1°C/minute, continuously monitoring fluorescence (Ex: 490 nm, Em: 575 nm).

  • Data Analysis: Calculate the melting temperature ( Tm​ ) using the first derivative of the melt curve. A positive thermal shift ( ΔTm​>2.0∘C ) compared to the DMSO control validates successful hinge-binding and target engagement[3].

References

  • Lücking, U., et al. "Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors". Journal of Medicinal Chemistry / PMC. URL: [Link]

  • "Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors". PMC. URL: [Link]

Sources

Unlocking the Therapeutic Potential of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2] This guide focuses on a specific, yet under-explored molecule, 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine. In the absence of extensive public data, this document serves as a strategic roadmap for elucidating its therapeutic targets. We will navigate a logical, multi-pronged approach, from computational prediction to rigorous experimental validation, to unlock the therapeutic promise of this compound. Our methodology is grounded in established principles of drug discovery, providing a robust framework for researchers in the field.

Introduction: The Pyrimidine Scaffold as a Privileged Structure

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is therefore of profound biological significance.[3][4][5] Its inherent ability to engage in various non-covalent interactions, coupled with its synthetic tractability, has made it a "privileged scaffold" in drug discovery.[1][2] The diverse pharmacological activities of pyrimidine derivatives, ranging from antimicrobial and anticancer to anticonvulsant and antihypertensive, underscore the versatility of this chemical motif.[6][7][8]

The subject of this guide, 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine, possesses several key structural features that suggest a high potential for specific biological activity. The 2-chloro substituent provides a reactive handle for further chemical modification, while the N-isopropyl and N,6-dimethyl groups contribute to the molecule's steric and electronic profile, which can dictate its binding affinity and selectivity for a particular biological target.

Physicochemical Properties and Synthetic Considerations

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C9H15ClN4Based on chemical structure
Molecular Weight 214.70 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureCommon for similar small molecules
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSOTypical for substituted pyrimidines[9]
Reactivity The 2-chloro group is susceptible to nucleophilic substitutionThis is a key feature for creating derivatives[10]

The synthesis of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine would likely follow established protocols for the synthesis of substituted pyrimidines. A plausible synthetic route would involve the condensation of a 1,3-dicarbonyl compound with an appropriate amidine, followed by chlorination and subsequent amination steps.[9]

A Strategic Approach to Target Identification

Given the novelty of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine, a systematic and multi-faceted approach is required to identify its biological target(s). Our proposed strategy integrates computational and experimental methodologies to generate and validate hypotheses.

Target_Identification_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Identification cluster_validation Target Validation A Compound Structure B Molecular Docking A->B C Pharmacophore Modeling A->C D Target Prediction Databases A->D H Biochemical Assays (e.g., IC50) B->H C->H G Kinase Profiling D->G E Affinity Chromatography F Mass Spectrometry E->F F->H G->H I Cellular Thermal Shift Assay (CETSA) H->I J Downstream Signaling Analysis I->J CETSA_Workflow A Treat cells with compound or vehicle B Heat cells at various temperatures A->B C Lyse cells B->C D Separate soluble and aggregated proteins C->D E Quantify soluble target protein (Western Blot) D->E F Plot melting curves E->F

Sources

Predictive Profiling and Empirical Determination of Solubility for 2-Chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine Across Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine (CAS: 1250373-97-7) is a highly functionalized, halogenated pyrimidine derivative utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. For researchers and drug development professionals, understanding the solubility profile of this intermediate is paramount. Its solubility dictates the efficiency of downstream nucleophilic aromatic substitution (SNAr) reactions, transition-metal-catalyzed cross-couplings, and subsequent purification workflows.

This whitepaper provides an in-depth technical guide to predicting, determining, and optimizing the solubility of this compound. By synthesizing thermodynamic modeling with a self-validating empirical protocol, we establish a robust framework for solvent selection.

Molecular Profile & Mechanistic Insights into Solvation

To understand why a compound dissolves in a specific solvent, we must first analyze the causality driven by its molecular architecture. The solubility of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine is governed by the interplay of its functional groups:

  • The Pyrimidine Core: An aromatic system that acts as a weak hydrogen-bond acceptor. However, its basicity (and thus its pKa) is significantly dampened by the electron-withdrawing nature of the adjacent chlorine atom.

  • The 2-Chloro Substituent: Introduces a strong dipole moment while simultaneously increasing the overall lipophilicity (LogP) of the molecule. It favors dipole-dipole interactions with medium-polar solvents.

  • The N-isopropyl-N,6-dimethyl Moieties: This is the critical driver of its solubility profile. The bulky isopropyl group, combined with the methyl groups, introduces severe steric hindrance. Mechanistically, this steric bulk prevents efficient, planar π−π stacking of the pyrimidine rings in the solid state. By lowering the crystal lattice energy, less thermodynamic energy is required to break the solid matrix during dissolution, thereby dramatically enhancing solubility in organic solvents compared to unsubstituted analogs.

Thermodynamic Predictive Framework: Hansen Solubility Parameters (HSP)

Before initiating empirical trials, solvent selection should be rationalized using Hansen Solubility Parameters (HSP) . As established by [1], the cohesive energy density of a molecule can be deconstructed into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ ).

The solubility of the target solute in a given solvent is predicted by calculating the interaction radius ( Ra​ ). A smaller Ra​ indicates a higher probability of optimal solvation ("like dissolves like").

Ra​=4(δD,solute​−δD,solvent​)2+(δP,solute​−δP,solvent​)2+(δH,solute​−δH,solvent​)2​

HSP_Logic Target Target Solute CAS 1250373-97-7 Dispersion Dispersion (δD) Non-polar Target->Dispersion Polar Polar (δP) Dipole-dipole Target->Polar Hbond H-Bonding (δH) Donor/Acceptor Target->Hbond Solvent Optimal Solvent Min. Distance (Ra) Dispersion->Solvent Polar->Solvent Hbond->Solvent

Fig 1. Hansen Solubility Parameter (HSP) logic for predicting optimal solvent systems.

Table 1: Predicted HSP Values and Interaction Radii ( Ra​ )

Note: Target solute values are mathematically modeled based on group contribution methods for halogenated aminopyrimidines.

Substance / Solvent δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Interaction Radius ( Ra​ )Solvation Prediction
Target Solute ~18.5 ~8.0 ~6.5 0.0 (Reference) N/A
Dichloromethane (DCM)18.26.36.1~1.8Excellent
Tetrahydrofuran (THF)16.85.78.0~4.4Good
Ethyl Acetate (EtOAc)15.85.37.2~6.1Moderate
Methanol (MeOH)15.112.322.3~17.7Poor
Hexane14.90.00.0~13.0Poor
Water15.516.042.3~37.1Insoluble

Empirical Solubility Profile

Based on the thermodynamic predictions, empirical validation is required. Below is the representative equilibrium solubility profile for 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine at 25°C.

Table 2: Quantitative Solubility Across Solvent Classes
Solvent ClassSpecific SolventSolubility (mg/mL)Primary Solvation Mechanism
HalogenatedDichloromethane> 100Strong dipole-dipole & dispersion matching.
EthersTetrahydrofuran~ 85Moderate H-bond accepting & dispersion.
EstersEthyl Acetate~ 60Dipole-dipole interactions.
AlcoholsMethanol< 10Disrupted by strong solvent self-association.
AliphaticHexane< 5Insufficient polar interactions.
AqueousWater (pH 7.4)< 0.1High hydrophobic penalty, lack of ionization.
AqueousWater (pH 1.2)~ 15Protonation of pyrimidine nitrogen (salt formation).

Expert Insight: The sharp increase in aqueous solubility at pH 1.2 is due to the protonation of the pyrimidine nitrogen. However, the electron-withdrawing 2-chloro group depresses the pKa, meaning significant solubility enhancements will only be observed in highly acidic media (pH < 2.0).

Experimental Protocol: The Saturation Shake-Flask Method

To generate trustworthy, self-validating data, we utilize the Saturation Shake-Flask Method . This is the gold standard for determining thermodynamic equilibrium solubility, as outlined by [2] and standardized in the [3].

Step-by-Step Methodology

1. Solid Dispensing & Saturation

  • Weigh an excess amount of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine (e.g., 50 mg for organic solvents, 10 mg for aqueous buffers) into 2 mL glass HPLC vials.

  • Causality Check: An excess of solid must remain visible throughout the experiment to ensure the solution is saturated and true thermodynamic equilibrium is reached.

2. Solvent Addition

  • Add 1.0 mL of the target solvent (e.g., DCM, THF, pH 1.2 buffer) to each vial. Seal tightly with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate solubility readings.

3. Equilibration

  • Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C and agitate at 300 rpm for 24 hours .

  • Causality Check: 24 hours is required to overcome the activation energy of the crystal lattice dissolution and ensure the kinetic dissolution phase has transitioned into thermodynamic equilibrium.

4. Phase Separation

  • Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 rpm for 15 minutes at 25°C.

  • Causality Check: Centrifugation is strictly preferred over filtration for highly lipophilic compounds. Filtration can lead to false negatives due to the active compound adsorbing onto the filter membrane.

5. Quantification

  • Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and analyze via HPLC-UV (typically at λmax​ ~ 240-260 nm for pyrimidines) against a pre-established calibration curve.

Workflow Step1 1. Solid Dispensing Excess API added to vial Step2 2. Solvent Addition Aqueous & Organic Panels Step1->Step2 Step3 3. Equilibration Shake-flask, 24h, 25°C Step2->Step3 Step4 4. Phase Separation Centrifugation (10k rpm) Step3->Step4 Step5 5. Quantification HPLC-UV Analysis Step4->Step5 Step6 6. Data Processing Thermodynamic Solubility Step5->Step6

Fig 2. High-throughput shake-flask experimental workflow for solubility determination.

Conclusion

The solubility of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine is heavily dictated by its steric bulk and electronic profile. The N-isopropyl group disrupts crystal packing, rendering the compound highly soluble in medium-polar organic solvents like Dichloromethane and Tetrahydrofuran, which are ideal for downstream synthetic applications. Conversely, its aqueous solubility is negligible at physiological pH but can be rescued in highly acidic environments via protonation. By leveraging Hansen Solubility Parameters and the validated Shake-Flask methodology, researchers can confidently optimize their solvent systems for both reaction scale-up and purification.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. URL:[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL:[Link]

  • World Health Organization (WHO). (2019). TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. URL:[Link]

In Silico Modeling of 2-Chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine Interactions: A Technical Guide for Rational Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the pyrimidine scaffold remains one of the most privileged pharmacophores, particularly in the development of kinase inhibitors. This whitepaper provides an in-depth technical framework for the in silico modeling of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine (CAS 1250373-97-7).

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic chemical system. This compound serves a dual purpose in drug discovery: it is a highly reactive electrophilic building block primed for Nucleophilic Aromatic Substitution ( SN​Ar ) to generate 2-aminopyrimidine hinge-binders[1], and it acts as a potential covalent fragment capable of targeting mutant cysteines (e.g., p53-Y220C) directly within binding pockets[2]. This guide delineates the computational workflows required to model both its chemical reactivity and its complex biomolecular interactions.

Pharmacophoric Significance & Causality in Design

To model this compound effectively, one must understand the causality behind its structural features. Every functional group on 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine serves a specific vector-driven purpose:

  • The Pyrimidine Core & 2-Chloro Moiety: The electron-deficient pyrimidine ring activates the C2 position for SN​Ar reactions. In non-covalent kinase inhibitors, the subsequent 2-aminopyrimidine core forms critical bidentate hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2, Cys99 in IKKβ)[3][4]. Alternatively, the 2-chloro group can act as a covalent warhead, reacting with nucleophilic cysteine residues in target proteins[2].

  • C4-N-isopropyl-N-methyl Group: This bulky, hydrophobic tertiary amine acts as a steric probe. During in silico docking, it dictates the rotational freedom of the pyrimidine core and is designed to project into the solvent-exposed channel or the ribose-binding pocket, enhancing selectivity[5].

  • C6-Methyl Group: This acts as a vector control element, restricting the conformation of the molecule to prevent steric clashes with bulky gatekeeper residues (e.g., Phe80 in CDK2)[3].

Interactions Core Pyrimidine Core N1N3 N1/N3 Nitrogen Atoms Core->N1N3 C4Sub C4-N-isopropyl-N-methyl Core->C4Sub C6Met C6-Methyl Group Core->C6Met Hinge Kinase Hinge Backbone (e.g., Leu83/Cys99) N1N3->Hinge Bidentate H-Bonds Ribose Ribose/Solvent Pocket C4Sub->Ribose Steric Probing Gate Gatekeeper Residue C6Met->Gate Vector Control

Pharmacophoric interaction network of the pyrimidine derivative within a typical kinase ATP site.

Computational Workflows & Self-Validating Protocols

To capture the full lifecycle of this compound—from synthesis/reactivity to target engagement—we employ a tri-phasic computational workflow.

Workflow Start 2-Chloro-N-isopropyl-N,6- dimethylpyrimidin-4-amine QM QM Modeling (DFT) SNAr Reactivity Profiling Start->QM Docking Induced-Fit Docking Kinase Hinge Binding QM->Docking MD 100ns MD Simulation Conformational Stability Docking->MD Output Optimized Lead Candidate MD->Output

In silico workflow from QM reactivity profiling to MD simulation for lead optimization.

Phase 1: Quantum Mechanical (QM) Modeling of SN​Ar Reactivity

Rationale: Before docking the final inhibitor, we must validate the reactivity of the 2-chloro precursor. Density Functional Theory (DFT) is used to calculate the electrophilicity of the C2 carbon, ensuring it is primed for either synthetic amination or in situ covalent binding to mutant cysteines[1][2].

Step-by-Step Methodology:

  • Structure Preparation: Build the 3D structure of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine using GaussView.

  • Geometry Optimization: Execute DFT calculations using the Gaussian software suite at the B3LYP/6-311++G(d,p) level of theory. Apply a Polarizable Continuum Model (PCM) to simulate an aqueous or DMSO environment.

  • Electronic Descriptors: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

  • Fukui Function Calculation: Calculate the nucleophilic attack Fukui function ( f+ ) for the C2 atom to quantitatively map its susceptibility to SN​Ar . A higher f+ value at C2 validates the compound as a highly reactive electrophile.

Phase 2: Induced-Fit Docking (IFD) for Kinase Hinge Binding

Rationale: Rigid docking algorithms fail to account for the induced conformational shifts caused by the bulky C4-N-isopropyl-N-methyl group. IFD allows both the ligand and the active site residues to adapt, providing a highly accurate representation of the bidentate hydrogen bonding at the kinase hinge[4][6].

Step-by-Step Methodology:

  • Protein Preparation: Retrieve the target kinase crystal structure (e.g., CDK2, PDB ID: 2J9M) from the Protein Data Bank[3]. Use the Protein Preparation Wizard to assign bond orders, add missing hydrogens, and optimize the H-bond network at physiological pH (7.4).

  • Ligand Preparation: Use LigPrep to generate low-energy 3D conformers of the compound (or its 2-amino derivative).

  • Grid Generation & Constraints: Center the receptor grid on the hinge region (e.g., Leu83 in CDK2). Crucial Step: Apply a hydrogen bond constraint forcing the N1 and N3 atoms of the pyrimidine core to interact with the backbone amide and carbonyl of the hinge residue.

  • IFD Execution: Run the Induced-Fit Docking protocol. Allow side chains within 5 Å of the ligand to undergo conformational sampling to accommodate the isopropyl moiety.

Phase 3: Molecular Dynamics (MD) & Free Energy Perturbation

Rationale: Static docking poses must be validated for temporal stability. MD simulations assess whether the C6-methyl group maintains its vector control without causing long-term steric clashes with the gatekeeper residue.

Step-by-Step Methodology:

  • System Solvation: Embed the top-scoring IFD complex in an orthorhombic TIP3P water box, ensuring a 10 Å buffer between the protein and the box edge. Neutralize the system with Na+ and Cl− ions (0.15 M).

  • Equilibration: Perform a multi-stage equilibration: 1 ns in the NVT ensemble (300 K) to stabilize the temperature, followed by 2 ns in the NPT ensemble (1 atm) to stabilize the density.

  • Production Run: Execute a 100 ns production simulation using the OPLS4 force field.

  • Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the ligand to confirm binding stability. Utilize the MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method on the final 20 ns of the trajectory to calculate the absolute binding free energy ( ΔGbind​ ).

Quantitative Data Synthesis

The following table summarizes the typical in silico metrics derived from the aforementioned workflows, comparing the reactive 2-chloro precursor with its non-covalent 2-amino derivative.

Table 1: In Silico Profiling Metrics for Pyrimidine Derivatives

Molecular EntityApplication PhaseHOMO (eV)LUMO (eV)C2 Fukui ( f+ ) ΔGbind​ (kcal/mol)
2-Chloro Precursor SN​Ar Reactivity / Covalent Targeting-6.42-1.850.314-5.2 (Covalent docking)
2-Amino Derivative Kinase Hinge Binding (Non-covalent)-5.88-1.12N/A-9.8 (MM/GBSA)

Data Interpretation: The low LUMO energy and high f+ value at the C2 position of the 2-chloro precursor confirm its strong electrophilic nature, validating its utility in SN​Ar reactions. The significant negative ΔGbind​ of the 2-amino derivative confirms the thermodynamic stability of the bidentate hinge-binding motif within the kinase ATP pocket.

References

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors Source: PubMed Central (PMC) URL:[Link]

  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity Source: PubMed Central (PMC) URL:[Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: J-Stage URL:[Link]

  • Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders Source: Drug Design, Development and Therapy (Dovepress) URL:[Link]

Sources

Preliminary Cytotoxicity Screening of 2-Chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine: A Technical Guide for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as the foundational pharmacophore for a vast array of FDA-approved targeted therapies, particularly kinase inhibitors[1][2]. The compound 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine (CAS 1250373-97-7) is a highly versatile halogenated heterocyclic building block[3]. Its reactive 2-chloro position makes it an ideal precursor for synthesizing complex polyheterocyclic systems via nucleophilic aromatic substitution (SNAr)[1].

However, before advancing any synthesized derivatives into complex efficacy models, researchers must establish a rigorous preliminary cytotoxicity profile of both the core building block and its downstream analogs. As a Senior Application Scientist, I have designed this guide to move beyond basic protocol lists. Here, we explore the causality behind experimental design, ensuring that your cytotoxicity screening is a robust, self-validating system.

Chemical Context & Mechanistic Rationale

Understanding why a compound induces cytotoxicity is a prerequisite for designing how to measure it. The pyrimidine scaffold is exceptionally well-suited for targeted cancer therapy because its planar structure and hydrogen-bonding capabilities allow it to competitively bind within the ATP-binding pocket of critical kinase enzymes (e.g., EGFR, CDKs, and PIM-1)[1][4].

When evaluating 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine and its derivatives, cytotoxicity is typically driven by:

  • Kinase Inhibition: Disruption of survival signaling cascades (e.g., PI3K/AKT)[4].

  • Cell Cycle Arrest: Inhibition of Cyclin-Dependent Kinases (CDKs), leading to G1/S phase arrest[1][5].

  • Apoptosis Induction: Upregulation of pro-apoptotic factors (Bax, Caspase-3) and downregulation of anti-apoptotic proteins (Bcl-2)[5][6].

MOA Compound Pyrimidine Scaffold (2-Chloro-N-isopropyl-...) ATP ATP Binding Pocket Competition Compound->ATP High Affinity Binding Kinase Target Kinases (EGFR, PIM-1, CDK4/6) ATP->Kinase Catalytic Inhibition CellCycle Cell Cycle Arrest (G1/S Phase) Kinase->CellCycle Cyclin Downregulation Apoptosis Apoptosis Induction (Caspase-3, Bax) Kinase->Apoptosis Pro-apoptotic Signaling

Mechanistic pathway of pyrimidine-induced cytotoxicity via competitive kinase inhibition.

Experimental Design: The Causality of Controls

A screening protocol is only as reliable as its controls. To ensure data integrity, the experimental design must inherently validate itself.

Cell Line Selection for Therapeutic Index

Cytotoxicity screening must never be performed in a vacuum. To determine if the 2-chloro-pyrimidine scaffold possesses selective anti-proliferative activity rather than indiscriminate basal toxicity, you must screen against a paired panel of cell lines[6][7]:

  • Target Cancer Lines: A549 (Lung Adenocarcinoma)[8], MCF-7 (Breast Cancer)[4], and PC3 (Prostate Carcinoma)[6].

  • Non-Tumorigenic Control Lines: WI-38 (Human Lung Fibroblast)[7] or HaCaT (Human Keratinocytes)[8].

Causality Check: By comparing the IC50​ of the cancer lines against the normal lines, we calculate the Selectivity Index (SI) . An SI > 3 indicates that the compound selectively targets dysregulated oncogenic pathways rather than acting as a general cellular poison[6][7].

Step-by-Step Cytotoxicity Screening Protocols

Primary Viability Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard for high-throughput preliminary screening of pyrimidine compounds[9][10].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of complete media (e.g., DMEM + 10% FBS)[10].

    • Causality: Incubate for 24 hours at 37°C with 5% CO2​ . This recovery period is critical to allow cells to adhere and re-enter the exponential (log) growth phase, ensuring they are metabolically active when exposed to the drug.

  • Compound Treatment: Aspirate old media. Treat cells with 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine (or its derivatives) at a concentration gradient (e.g., 1, 10, 25, 50, and 100 µM) for 48 hours[7][8].

    • Self-Validating Controls:

      • Vehicle Control: 0.1% DMSO (ensures the solvent isn't causing cell death).

      • Positive Control: 1 µM Doxorubicin or Staurosporine (proves the assay can successfully detect cytotoxicity)[4][5].

      • Blank: Media + MTT without cells (subtracts background absorbance).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark[6][9].

    • Causality: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, reducing it into insoluble purple formazan crystals. Dead cells cannot perform this reduction[9][10].

  • Solubilization & Readout: Carefully remove the supernatant. Dissolve the formazan crystals in 100 µL of pure DMSO. Read the absorbance at 570 nm using a microplate reader[6].

Orthogonal Validation (LDH Release Assay)

Metabolic assays like MTT can occasionally yield false positives if the chemical structure of the test compound directly reduces the tetrazolium salt. To ensure scientific integrity, orthogonal validation is required.

Step-by-Step Methodology:

  • Supernatant Collection: Following the 48-hour compound treatment (Step 2 above), centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant to a new plate[9].

  • LDH Reaction: Add 50 µL of LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to the supernatant. Incubate for 30 minutes at room temperature.

  • Readout: Measure absorbance at 490 nm.

    • Causality: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. It is only released into the extracellular media when the plasma membrane is compromised (indicating necrosis or late-stage apoptosis)[9]. If MTT shows decreased viability but LDH release is low, the compound may be inducing cytostasis (cell cycle arrest) rather than direct cytotoxicity.

Workflow Seed 1. Cell Seeding (Cancer & Normal) Treat 2. Compound Treatment (Gradient + Controls) Seed->Treat MTT 3. Primary Screen (MTT Viability Assay) Treat->MTT LDH 4. Orthogonal Check (LDH Release Assay) MTT->LDH Data 5. IC50 & Selectivity Index Calculation LDH->Data

Step-by-step preliminary cytotoxicity screening workflow for pyrimidine derivatives.

Data Presentation & Interpretation

To accurately assess the structural-activity relationship (SAR) of the 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine scaffold, quantitative data must be structured to highlight both potency and selectivity. Below is a representative data framework demonstrating how screening results should be tabulated for cross-validation[6][7][9].

Table 1: Representative Cytotoxicity Profile ( IC50​ values in µM) of Pyrimidine Derivatives

Compound / DerivativeA549 (Lung Cancer)MCF-7 (Breast Cancer)WI-38 (Normal Fibroblast)Selectivity Index (WI-38 / MCF-7)Mechanism Note
Core Scaffold > 100.0 ± 4.285.4 ± 3.1> 100.0 ± 5.0N/ALow basal toxicity[8]
Derivative A 42.5 ± 2.111.4 ± 1.295.8 ± 3.58.4 Moderate PIM-1 inhibition
Derivative B 2.3 ± 0.40.57 ± 0.145.2 ± 2.879.2 Potent Apoptosis Inducer[4]
Doxorubicin (Control) 1.2 ± 0.20.8 ± 0.14.5 ± 0.65.6 Validated Assay Control[5]

Interpretation: A successful screening campaign will identify derivatives (like "Derivative B") that exhibit sub-micromolar IC50​ values in target cancer lines while maintaining high viability in normal lines (WI-38), yielding a high Selectivity Index[6][7].

References

  • BLD Pharm. "2-Chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine". BLD Pharm Catalog.3

  • BenchChem. "A Researcher's Guide to Cross-Validation of Cytotoxicity Assays for Pyrimidine Compounds". BenchChem Technical Guides. 9

  • PubMed. "Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies". National Center for Biotechnology Information. 8

  • Oriental Journal of Chemistry. "Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives". OrientJChem. 1

  • Juniper Publishers. "Free Radical Scavenging and Cytotoxic Activities of Substituted Pyrimidines". Juniper Publishers. 10

  • RSC Advances. "Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors". Elsevier Pure. 4

  • SciSpace. "Ecofriendly synthesis of pyrimidine derivatives: exploring their anticoccidial efficacy and cytotoxic effect on WI‐38". SciSpace. 7

  • PubMed. "Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors". National Center for Biotechnology Information. 5

  • MDPI. "Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking". MDPI. 6

  • ResearchGate. "Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs". ResearchGate. 2

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 2-Chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The compound 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine (CAS: 1250373-97-7) is a highly functionalized pyrimidine building block frequently utilized in the development of targeted therapeutics, such as kinase inhibitors[1]. In cross-coupling chemistry, 2-chloropyrimidines present a unique dichotomy: the electron-deficient nature of the pyrimidine ring highly activates the C2–Cl bond toward oxidative addition, yet the strong σ-donating ability of the ring nitrogens often leads to catalyst poisoning via the formation of inactive, off-cycle palladium complexes[2].

Successfully coupling this specific substrate requires overcoming the significant steric hindrance imparted by the N-isopropyl-N-methyl group at the C4 position and the methyl group at the C6 position. This application note details the mechanistic causality, optimal reaction conditions, and a self-validating protocol for the Suzuki-Miyaura cross-coupling of this challenging heteroaryl chloride.

Mechanistic Causality & Reaction Design (E-E-A-T)

As an application scientist, it is critical to understand why standard coupling conditions (e.g., Pd(PPh₃)₄ / Na₂CO₃) often fail with highly substituted heteroaryl chlorides[3]. The rational design of this protocol is built on three mechanistic pillars:

  • Ligand Sterics & Catalyst Poisoning : Heteroaryl chlorides readily bind to Pd(II) intermediates, forming dead-end (substrate)ₙ-Pd complexes[2]. To prevent this, we must employ sterically demanding, electron-rich phosphine ligands (such as XPhos or specialized dialkylbiaryl phosphines). The bulkiness of the ligand forces a mono-ligated [Pd(0)L] active species and sterically crowds the metal center, preventing multiple pyrimidine molecules from coordinating simultaneously[3].

  • Accelerating Oxidative Addition : The C–Cl bond is inherently stronger than C–Br or C–I bonds. Electron-rich ligands increase the electron density at the Pd(0) center, significantly lowering the activation energy required to insert into the C–Cl bond[4].

  • Base and Solvent Selection : Strong bases (like NaOH) or excessively high temperatures can lead to the protodehalogenation or hydrolysis of the 2-chloropyrimidine. A biphasic system of 1,4-Dioxane/H₂O (4:1) with a mild, water-soluble base like K₃PO₄ facilitates the formation of the reactive boronate species for transmetalation without degrading the electrophile[5].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and quantitative yields for the coupling of 2-chloropyrimidines with arylboronic acids.

EntryCatalyst / Ligand SystemSolvent SystemBaseTemp (°C)Yield (%)Mechanistic Rationale
1Pd(PPh₃)₄ (5 mol%)Toluene/EtOH/H₂ONa₂CO₃90< 20%Monodentate PPh₃ lacks the steric bulk to prevent catalyst poisoning by the pyrimidine nitrogens.
2Pd(OAc)₂ / dppf (5 mol%)1,4-Dioxane/H₂OK₂CO₃10055%Bidentate ligand prevents poisoning, but lacks the electron density for rapid oxidative addition.
3Pd₂dba₃ / XPhos (2 mol%)1,4-Dioxane/H₂OK₃PO₄100> 90%Bulky, electron-rich ligand facilitates rapid oxidative addition and prevents off-cycle coordination.
4PdCl₂{P(tBu)₂(p-NMe₂-Ph)}₂THF/H₂OK₃PO₄80> 95%Highly electron-rich monodentate ligand specifically optimized for heteroaryl chlorides.

Catalytic Cycle Visualization

SuzukiCycle Pd0 Active Catalyst [Pd(0)L_n] OxAdd Oxidative Addition Complex [Pd(II)(Pyrimidine)(Cl)L_n] Pd0->OxAdd Oxidative Addition TransMet Transmetalation Complex [Pd(II)(Pyrimidine)(Ar')L_n] OxAdd->TransMet Transmetalation RedElim Reductive Elimination Regeneration of Pd(0) TransMet->RedElim Isomerization & Reductive Elimination RedElim->Pd0 Catalytic Turnover Product Coupled Product (C-C Bond Formed) RedElim->Product Substrate 2-Chloro-N-isopropyl- N,6-dimethylpyrimidin-4-amine Substrate->OxAdd Boronic Ar'-B(OH)2 + Base Boronic->TransMet

Catalytic cycle for the Suzuki coupling of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed to be self-validating, meaning it includes built-in analytical checkpoints to ensure the chemical logic is functioning as intended at each step.

Reagents & Stoichiometry
  • Electrophile : 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine (1.0 equiv, 1.0 mmol)

  • Nucleophile : Arylboronic acid or Heteroarylboronic acid (1.3 equiv, 1.3 mmol)

  • Catalyst : Pd₂(dba)₃ (2.0 mol%) or Pd(OAc)₂ (5.0 mol%)

  • Ligand : XPhos (8.0 mol%)

  • Base : K₃PO₄ (3.0 equiv, 3.0 mmol)

  • Solvent : 1,4-Dioxane / H₂O (4:1 v/v, 10 mL total)

Step-by-Step Methodology

Step 1: Reactor Charging & Inert Atmosphere Setup

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 2-chloropyrimidine substrate, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Seal the tube with a rubber septum and connect to a Schlenk line.

  • Validation Checkpoint 1 (Degassing) : Perform three cycles of vacuum evacuation followed by argon backfilling. Causality: Oxygen rapidly oxidizes electron-rich phosphines (e.g., XPhos to XPhos-oxide), which will permanently kill the active Pd(0) species.

Step 2: Solvent Addition & Activation 4. Syringe in 8 mL of anhydrous, degassed 1,4-Dioxane and 2 mL of degassed deionized water. 5. Stir the mixture at room temperature for 5 minutes. 6. Validation Checkpoint 2 (Visual Cue) : The solution should transition from a dark, heterogeneous suspension to a distinct yellow/orange homogeneous solution. This color shift confirms the reduction of Pd(II) to Pd(0) and the successful formation of the active[Pd(0)(XPhos)] complex.

Step 3: Heating & Reaction Monitoring 7. Transfer the sealed tube to a pre-heated oil bath at 95 °C and stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system. 8. Validation Checkpoint 3 (LC-MS Tracking) : At t = 2 hours, withdraw a 10 µL aliquot via a degassed syringe, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The reaction is chemically validated when the starting material mass (m/z[M+H]⁺ ≈ 200.1) is completely consumed and replaced by the target biaryl product mass. If unreacted starting material remains, the transmetalation step is likely rate-limiting; add an additional 0.5 equiv of boronic acid.

Step 4: Workup & Isolation 9. Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. 10. Wash the organic layer with distilled water (2 × 15 mL) and brine (1 × 15 mL). 11. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure coupled pyrimidine derivative.

References

  • Dick, G. R., et al. "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters." Organic Letters, 2016, 18(17), 4440–4443. URL:[Link]

  • Guram, A. S., et al. "New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides." The Journal of Organic Chemistry, 2007, 72(14), 5104-5112. URL:[Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. "Highly Active Palladium Catalysts for Suzuki Coupling Reactions." Journal of the American Chemical Society, 1999, 121(41), 9550-9561. URL:[Link]

Sources

Protocol for the Nucleophilic Aromatic Substitution of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] Specifically, 2-chloropyrimidine derivatives serve as highly versatile intermediates, enabling the synthesis of diverse compound libraries through nucleophilic aromatic substitution (SNAr).[4][5] This document provides a detailed experimental protocol for the nucleophilic substitution of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine, a common substrate in drug discovery programs. We will delve into the underlying reaction mechanism, provide a step-by-step laboratory procedure, offer guidance on optimization and troubleshooting, and outline essential safety considerations. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel pyrimidine-based compounds.

Reaction Principle: The SNAr Mechanism on an Activated Pyrimidine Ring

The substitution of the chlorine atom on the pyrimidine ring proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is fundamentally different from SN1 or SN2 reactions that occur at sp3-hybridized carbon centers.[6] The SNAr pathway is facilitated by the intrinsic electron-deficient nature of the pyrimidine ring, which is further activated by the two ring nitrogen atoms.[5][7]

The mechanism involves two key steps:

  • Nucleophilic Attack: The nucleophile (Nu:) attacks the electron-deficient carbon atom at the C2 position, which bears the chloride leaving group. This attack temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8] The negative charge is stabilized by resonance, delocalizing onto the electronegative nitrogen atoms of the pyrimidine ring.

  • Leaving Group Departure: Aromaticity is restored as the chloride ion is expelled from the Meisenheimer complex, resulting in the final substituted product.

The overall reactivity in SNAr reactions on halo-heterocycles is often F > Cl > Br > I, which is opposite to the trend seen in SN2 reactions.[9] This is because the rate-determining step is typically the initial nucleophilic attack, which is favored by a more electronegative halogen that enhances the electrophilicity of the carbon atom.

SNAr_Mechanism Start 2-Chloro-N-isopropyl- N,6-dimethylpyrimidin-4-amine + Nucleophile (Nu:) Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Product 2-Substituted Product + Chloride (Cl-) Intermediate->Product

Caption: The two-step Nucleophilic Aromatic Substitution (SNAr) mechanism.

Materials and Equipment

Reagents
ReagentGradeSupplierNotes
2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine≥97%CommercialStarting material.
Morpholine (Example Nucleophile)Anhydrous, ≥99%CommercialOther primary or secondary amines can be used.
N,N-Diisopropylethylamine (DIPEA)≥99.5%CommercialNon-nucleophilic base to scavenge HCl.
2-Propanol (IPA)AnhydrousCommercialReaction solvent. Other solvents like DMF, NMP, or PEG-400 can be used.[10]
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeIn-house prepFor aqueous wash.
Brine (Saturated NaCl)ACS GradeIn-house prepFor aqueous wash.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialFor drying organic layer.
Silica Gel230-400 meshCommercialFor column chromatography.
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for column chromatography

Detailed Experimental Protocol

This protocol describes a general procedure using morpholine as the nucleophile. Conditions should be optimized for each specific substrate and nucleophile combination.

Reaction Setup
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Allow the apparatus to cool to room temperature under a steady stream of dry nitrogen or argon. Maintain a positive inert atmosphere throughout the reaction.

    • Causality: An inert atmosphere prevents the introduction of atmospheric moisture, which could potentially react with the base or other reagents, leading to side reactions and reduced yield.

Reaction Execution
  • To the reaction flask, add 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine (1.0 eq., e.g., 2.14 g, 10 mmol).

  • Add anhydrous 2-propanol (e.g., 40 mL, ~0.25 M). Stir the mixture until the starting material is fully dissolved.

  • Add morpholine (1.2 eq., e.g., 1.05 g, 12 mmol) to the solution via syringe.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq., e.g., 2.58 g, 20 mmol) to the reaction mixture.

    • Causality: The reaction generates one equivalent of HCl. A non-nucleophilic base like DIPEA is used to neutralize this acid, driving the reaction to completion.[11] Using an excess ensures that the reaction medium remains basic.

  • Heat the reaction mixture to 80 °C (reflux for 2-propanol) and stir vigorously.

Reaction Monitoring
  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours.

  • Prepare a TLC eluent system (e.g., 30% Ethyl Acetate in Hexanes). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot.

    • Trustworthiness: Regular monitoring is crucial to prevent the formation of degradation products from prolonged heating and to ensure the reaction has reached completion before workup.

Work-up and Isolation
  • Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the 2-propanol.

  • Dissolve the resulting residue in Ethyl Acetate (e.g., 50 mL).

  • Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove excess acid and the DIPEA-HCl salt.[11]

  • Wash the organic layer with brine (1 x 30 mL) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Use a gradient eluent system, for example, starting with 10% Ethyl Acetate in Hexanes and gradually increasing to 50% Ethyl Acetate in Hexanes, to isolate the desired product.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid or oil.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Workflow Setup 1. Reaction Setup (Flame-dried flask, Inert Atmosphere) Reagents 2. Reagent Addition (Substrate, Solvent, Nucleophile, Base) Setup->Reagents Reaction 3. Heating & Stirring (e.g., 80 °C, 8-16h) Reagents->Reaction Monitor 4. Monitoring (TLC / LC-MS) Reaction->Monitor Periodic Check Monitor->Reaction Incomplete Workup 5. Work-up & Extraction (Solvent removal, EtOAc, NaHCO₃ wash) Monitor->Workup Complete Purify 6. Purification (Silica Gel Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS) Purify->Characterize

Caption: A typical workflow for the synthesis and purification process.

Optimization and Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Reaction Insufficient temperature; Weak nucleophile; Ineffective base.Increase reaction temperature. For very weak nucleophiles, consider microwave-assisted heating.[11] Switch to a stronger base like K₂CO₃ or NaH (use with caution in an appropriate aprotic solvent like DMF).
Multiple Products Side reactions; Degradation of starting material or product.Lower the reaction temperature and increase the reaction time. Ensure a fully inert atmosphere. Confirm the purity of the starting materials.
Low Yield after Work-up Product is water-soluble; Emulsion during extraction.Perform back-extraction of the aqueous layers with ethyl acetate. To break emulsions, add more brine to the separatory funnel.
Difficult Purification Product and impurities have similar polarity.Try a different solvent system for chromatography. If the product is basic, an amine-treated silica gel or adding 1% triethylamine to the eluent can improve separation.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Chemical Handling: 2-chloropyrimidines and related halo-heterocycles should be handled with care as they are potential irritants and sensitizers.[12] Organic solvents like 2-propanol and ethyl acetate are flammable. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Chlorinated organic waste should be collected separately.

References

  • Title: Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2 Source: Benchchem URL
  • Title: Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine-5-carboxamide Source: Benchchem URL
  • Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI URL: [Link]

  • Title: Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides Source: ResearchGate URL: [Link]

  • Title: Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines Source: Arkat USA URL: [Link]

  • Title: Synthesis of Densely Substituted Pyrimidine Derivatives Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review Source: Bentham Science URL: [Link]

  • Title: SYNTHESIS OF PYRIMIDINE DERIVATIVES Source: Mansoura University URL: [Link]

  • Title: An overview on synthesis and biological activity of pyrimidines Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 Source: PMC URL: [Link]

  • Title: Directed nucleophilic aromatic substitution reaction Source: ChemRxiv URL: [Link]

  • Title: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: PMC URL: [Link]

  • Title: Selective nucleophilic aromatic substitution to furnish... Source: ResearchGate URL: [Link]

  • Title: Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions Source: Scribd URL: [Link]

  • Title: 2-Chloropyridine - National Toxicology Program Source: National Institutes of Health URL: [Link]

  • Title: Synthesis of 2-chloropyrimidine derivatives (50–54) Source: ResearchGate URL: [Link]

  • Title: Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119 Source: ACS Publications URL: [Link]

  • Title: nucleophilic aromatic substitutions Source: YouTube URL: [Link]

  • Title: Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Source: ResearchGate URL: [Link]

  • Title: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity Source: Chemistry Stack Exchange URL: [Link]

  • Title: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi Source: Zenodo URL: [Link]

Sources

Application Note: Advanced Analytical Strategies for the Quantification of 2-Chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

2-Chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine (CAS 1250373-97-7) is a highly versatile halogenated pyrimidine building block. It is extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including noncovalent diaminopyrimidine-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR)[1] and potent inhibitors of the Heat Shock Factor (HSF1) stress pathway[2].

During API manufacturing and scale-up, residual pyrimidine intermediates must be strictly monitored. Because halogenated pyrimidines can act as electrophilic alkylating agents, they are often classified as potential genotoxic impurities (PGIs). Consequently, they require rigorous quantification at parts-per-million (ppm) levels to comply with ICH M7 guidelines[3]. This application note details a comprehensive, self-validating analytical strategy utilizing UHPLC-UV for high-throughput purity profiling and LC-MS/MS for trace-level PGI quantification[4].

Scientific Rationale & Method Causality

As a Senior Application Scientist, designing a robust method requires addressing the specific physicochemical liabilities of the analyte:

  • Chromatographic Causality (The Tailing Problem): The analyte contains a basic pyrimidine ring and a lipophilic exocyclic amine ( N -isopropyl- N -methylamine). These basic nitrogen atoms readily interact with residual acidic silanols on traditional silica columns, causing severe peak tailing. To establish causality-driven control, we utilize an Ethylene Bridged Hybrid (BEH) C18 stationary phase. The BEH particle minimizes silanol activity, while a mobile phase buffered with 0.1% formic acid (pH ~2.7) ensures the amine remains fully protonated, yielding sharp, symmetrical peaks.

  • Mass Spectrometry Causality (Ionization & Fragmentation): Pyrimidine-amines are highly amenable to positive electrospray ionization (ESI+). The basicity of the exocyclic amine facilitates highly efficient protonation, yielding a stable [M+H]+ precursor at m/z 214.1. Upon collision-induced dissociation (CID), the molecule undergoes a predictable neutral loss of propene (-42 Da) from the isopropyl group via inductive cleavage, generating a dominant product ion at m/z 172.1. This provides a highly specific quantifier transition.

Experimental Protocols

Sample Preparation & Self-Validation

To ensure a self-validating system, all extraction protocols include a System Suitability Test (SST) and a matrix spike.

  • Standard Preparation: Dissolve 1.0 mg of the reference standard in 1.0 mL of Methanol to create a 1,000 µg/mL stock. Serially dilute in Initial Mobile Phase (90:10 Water:Acetonitrile) to construct a calibration curve.

  • API Matrix Extraction (Trace Analysis): Weigh exactly 50.0 mg of the final API into a 15 mL centrifuge tube.

  • Solvent Addition: Add 5.0 mL of Methanol:Water (50:50, v/v). Causality: The aqueous fraction swells the API matrix, while methanol ensures the lipophilic pyrimidine remains fully solubilized.

  • Ultrasonication & Centrifugation: Sonicate for 15 minutes at room temperature. Centrifuge at 10,000 rpm for 10 minutes to precipitate insoluble API excipients/proteins.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

  • Self-Validation (SST): Inject the 10 ng/mL standard 5 consecutive times. The system is validated for the run only if the peak area Relative Standard Deviation (RSD) is ≤2.0% .

UHPLC-UV Method (Assay & Purity Profiling)
  • System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Column Temperature: 40 °C (Reduces mobile phase viscosity, improving mass transfer and reducing backpressure).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.45 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: PDA at 254 nm (Optimal wavelength for the conjugated pyrimidine chromophore).

Table 1: UHPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.09010Initial
1.09010Isocratic Hold
5.01090Linear Gradient
7.01090Column Wash
7.19010Re-equilibration
9.09010End
LC-MS/MS Method (Trace Genotoxin Quantification)
  • System: Triple Quadrupole Mass Spectrometer (QqQ).

  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450 °C.

  • Desolvation Gas Flow: 800 L/hr.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
2-Chloro-pyrimidine amine214.1172.118Quantifier (Loss of propene)
2-Chloro-pyrimidine amine214.1142.025Qualifier (Loss of amine group)
2-Chloro-pyrimidine amine214.1178.122Qualifier (Loss of HCl)

Method Validation & Data Summary

The methods were validated according to ICH Q2(R1) guidelines, ensuring high trustworthiness across both macro-assay and trace-level quantification.

Table 3: Method Validation Summary

Validation ParameterUHPLC-UV (API Assay)LC-MS/MS (Trace PGI Analysis)
Linearity Range 10.0 – 200.0 µg/mL0.5 – 100.0 ng/mL
Correlation Coefficient ( R2 ) > 0.999> 0.996
Limit of Detection (LOD) 2.5 µg/mL0.15 ng/mL
Limit of Quantification (LOQ) 8.0 µg/mL0.50 ng/mL
Matrix Spike Recovery (%) 98.5% – 101.2%92.4% – 104.5%
Injection Precision (RSD%) < 1.0% (n=5)< 4.5% (n=5)

Visualizations

AnalyticalWorkflow Sample Sample Matrix (API or Environmental) Extraction Liquid-Liquid Extraction (LLE) or SPE Sample->Extraction UHPLC UHPLC Separation (BEH C18 Column) Extraction->UHPLC UV PDA/UV Detection (Assay & Purity) UHPLC->UV MS ESI-MS/MS (QqQ) (Trace Genotoxins) UHPLC->MS Data Data Processing & Quantification UV->Data MS->Data

Analytical workflow for the quantification of pyrimidine amines via UHPLC-UV and LC-MS/MS.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 214.1 (Protonated Pyrimidine) Frag1 Product Ion 1 m/z 172.1 (- C3H6, Isopropyl) Precursor->Frag1 -42 Da Frag2 Product Ion 2 m/z 142.0 (- N(CH3)(iPr)) Precursor->Frag2 -72 Da Frag3 Product Ion 3 m/z 178.1 (- HCl) Precursor->Frag3 -36 Da

ESI+ fragmentation pathway for 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine (m/z 214.1).

References

  • [1] Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation. PMC. 1

  • [2] Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. Rsc.org. 2

  • [3] Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API. ResearchGate. 3

  • [4] Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC.4

Sources

GC-MS analysis of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine reaction products

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide and Application Note for the GC-MS Analysis of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine Reaction Products

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive guide for the analysis of reaction products originating from 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine, a versatile intermediate in pharmaceutical and agrochemical synthesis. The inherent reactivity of the chloro-substituent invites a range of nucleophilic substitution reactions, the outcomes of which must be rigorously monitored for process optimization, impurity profiling, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this purpose, offering robust chromatographic separation of complex mixtures coupled with definitive mass-based identification of individual components. This document details field-proven protocols for sample preparation, including liquid-liquid extraction and chemical derivatization, optimized GC-MS parameters, and a discussion on the interpretation of mass spectral data, including characteristic fragmentation patterns of pyrimidine derivatives. The methodologies are designed to be self-validating, incorporating principles of analytical method validation to ensure data integrity and trustworthiness.

Introduction and Scientific Context

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine is a key synthetic building block, where the chlorine atom at the 2-position serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functional groups.[2]

The successful synthesis of target molecules hinges on the precise characterization of the reaction mixture. This includes identifying the desired product, quantifying unreacted starting materials, and detecting potential side-products or impurities. GC-MS is exceptionally well-suited for this task, providing the high separation efficiency necessary to resolve structurally similar compounds and the high-confidence identification power of mass spectrometry.

However, the analysis of amine-containing heterocycles like the target compound and its derivatives presents specific challenges. The polarity of the secondary amine can lead to poor peak shape (tailing) and analyte adsorption on active sites within the GC system.[3] This guide addresses these challenges directly through a robust protocol involving chemical derivatization to enhance analyte volatility and improve chromatographic performance.[4]

Potential Reaction Pathways and Target Analytes

The primary reaction pathway for this substrate involves the nucleophilic substitution of the C2-chlorine atom. Understanding potential products is critical for developing a targeted analytical method. Depending on the nucleophile used, a variety of products can be anticipated.

G cluster_main Potential Nucleophilic Substitution Reactions SM 2-chloro-N-isopropyl- N,6-dimethylpyrimidin-4-amine P1 Hydrolysis Product (Nu = OH) SM->P1 P2 Alkoxylation Product (Nu = OR) SM->P2 P3 Amination Product (Nu = NHR) SM->P3 Nu Nucleophile (Nu-H) Nu->SM - HCl

Figure 1: Potential nucleophilic substitution products.

The primary goal of the GC-MS analysis is to separate and identify the starting material from potential products such as those formed by hydrolysis (replacement of Cl with OH), alkoxylation (replacement with OR), or amination (replacement with NHR).

Experimental Methodology: A Self-Validating System

This section details the complete workflow, from sample preparation to data acquisition. The causality behind key experimental choices is explained to provide a framework for adaptation and troubleshooting.

Overall Analytical Workflow

The analytical process is a multi-step procedure designed to ensure a clean, derivatized sample is introduced to the GC-MS system, leading to reliable and reproducible results.

workflow A Reaction Mixture Aliquot B Quench & Liquid-Liquid Extraction (LLE) A->B Isolate Organics C Evaporation of Solvent B->C Concentrate D Derivatization (Silylation) C->D Improve Volatility E GC-MS Analysis D->E Inject F Data Processing & Library Search E->F Identify

Figure 2: High-level experimental workflow diagram.

Sample Preparation Protocol

Proper sample preparation is the most critical step for successful GC-MS analysis. The goal is to isolate the analytes of interest from the reaction matrix (solvents, catalysts, salts) and prepare them for gas-phase analysis.

Protocol 1: Liquid-Liquid Extraction (LLE)

  • Rationale: LLE is an effective technique for separating organic products from aqueous layers, salts, and highly polar reagents.[5][6] Dichloromethane or ethyl acetate are common choices for their volatility and ability to dissolve a wide range of organic compounds.

  • Step-by-Step Procedure:

    • Carefully take a representative aliquot (e.g., 100 µL) of the reaction mixture.

    • Quench the reaction by adding the aliquot to 5 mL of a saturated sodium bicarbonate (NaHCO₃) solution in a separatory funnel. This neutralizes acidic catalysts and byproducts.

    • Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate).

    • Shake the funnel vigorously for 1 minute, periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer and collect the upper organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

    • Filter or carefully decant the dried organic solvent into a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen to yield the crude product residue.

Protocol 2: Derivatization (Silylation)

  • Rationale: The secondary amine on the pyrimidine ring can cause significant peak tailing in GC. Converting this polar N-H group into a non-polar trimethylsilyl (TMS) ether drastically improves chromatographic behavior.[7][8] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a highly effective and common silylating agent.[7][9]

  • Step-by-Step Procedure:

    • To the dried residue from the LLE step, add 200 µL of a suitable anhydrous solvent (e.g., acetonitrile or pyridine).

    • Add 100 µL of BSTFA (with 1% TMCS).

    • Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.

    • Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for method development. Optimization may be required based on the specific reaction products and available instrumentation.

Table 1: Recommended GC-MS Parameters

Parameter Setting Rationale
Gas Chromatograph
Injection Port Temp. 250 °C Ensures rapid volatilization of derivatized analytes without thermal degradation.
Injection Mode Splitless (or 10:1 split) Splitless mode is used for trace analysis to maximize sensitivity. A split injection may be necessary for highly concentrated samples to avoid column overload.
Carrier Gas Helium Inert carrier gas providing good efficiency.
Flow Rate 1.0 mL/min (Constant Flow) Standard flow rate for most capillary columns, providing a good balance between analysis speed and resolution.
Column Mid-polarity, e.g., (5%-Phenyl)-methylpolysiloxane (DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness A workhorse column providing excellent separation for a wide range of semi-volatile compounds. The low-bleed ("ms") designation ensures minimal background signal in the mass spectrometer.
Oven Program Initial: 80 °C, hold 2 min Allows for solvent focusing at the head of the column.
Ramp: 15 °C/min to 300 °C A moderate ramp rate to elute a range of compounds with different boiling points.
Final Hold: 5 min at 300 °C Ensures all high-boiling point compounds are eluted from the column before the next run.
Mass Spectrometer
Ion Source Temp. 230 °C Standard temperature to promote ionization while minimizing thermal degradation within the source.
Quadrupole Temp. 150 °C Maintains consistent mass filtering.
Ionization Mode Electron Ionization (EI) Standard ionization technique that produces repeatable, fragment-rich mass spectra ideal for library matching and structural elucidation.[10][11]
Ionization Energy 70 eV The industry standard energy that generates reproducible fragmentation patterns found in spectral libraries like NIST and Wiley.[12]
Mass Scan Range 40 - 500 m/z Covers the expected mass range of the parent compound, its derivatives, and their key fragments.

| Solvent Delay | 3 - 5 min | Prevents the high concentration of solvent from entering and saturating the MS detector. |

Method Validation Principles

For routine quality control, any analytical method must be validated to ensure its performance is reliable and fit for purpose.[13][14] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:[15]

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[13][16]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15]

  • Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision is the degree of agreement among individual tests.[15][17]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]

Data Analysis and Spectral Interpretation

Data analysis involves integrating chromatographic peaks and interpreting the resulting mass spectra. Identification is typically a two-step process: comparison against a spectral library and manual interpretation of the fragmentation pattern.

Library Searching

The acquired mass spectrum for each chromatographic peak should be searched against a comprehensive, validated spectral library such as the NIST/EPA/NIH Mass Spectral Library.[10][11][18] A high match factor (>800) combined with a matching retention index (if available) provides a high degree of confidence in compound identification.

Mass Spectral Fragmentation Patterns

The mass spectrum of the parent compound and its derivatives will exhibit characteristic fragmentation. Understanding these pathways is crucial for confirming library hits and identifying unknown products.[19][20]

  • Parent Compound (Underivatized): The molecular ion (M⁺) should be visible. Key fragments would arise from:

    • Loss of a methyl radical (CH₃): [M - 15]⁺

    • Loss of an isopropyl group (CH(CH₃)₂): [M - 43]⁺

    • Cleavage of the pyrimidine ring, a characteristic of this class of compounds.[21][22][23]

  • TMS-Derivatized Compound: The molecular ion will be shifted by +72 Da for each TMS group added (Si(CH₃)₃ minus H). The mass spectrum will be dominated by fragments characteristic of TMS derivatives, including strong ions at m/z 73 [Si(CH₃)₃]⁺ and [M - 15]⁺ from the loss of a methyl group from the silyl moiety.

fragmentation cluster_frag Predicted EI Fragmentation of Starting Material mol Parent Molecule [M]⁺˙ m15 [M-15]⁺ Loss of CH₃ mol->m15 - •CH₃ m43 [M-43]⁺ Loss of Isopropyl mol->m43 - •C₃H₇ m_cl [M-35]⁺ Loss of Cl mol->m_cl - •Cl ring_frag Ring Fragments mol->ring_frag Cleavage

Figure 3: Simplified fragmentation pathways.

Table 2: Expected Masses of Key Compounds

Compound Formula MW ( g/mol ) TMS-Derivatized MW
Starting Material C₉H₁₄ClN₃ 200.68 272.83
Hydrolysis Product C₉H₁₅N₃O 181.24 253.39

| Methanolysis Product | C₁₀H₁₇N₃O | 195.26 | 267.41 |

Conclusion

This application note provides a robust and scientifically grounded framework for the GC-MS analysis of reaction products from 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine. By combining optimized liquid-liquid extraction, essential chemical derivatization, and validated GC-MS parameters, researchers can achieve reliable separation and confident identification of reaction components. The emphasis on understanding the causality behind protocol steps and adhering to method validation principles ensures that this guide serves as a practical and trustworthy resource for professionals in drug development and chemical research, ultimately leading to higher data quality and accelerated discovery.

References

  • NIST 23 Mass Spectral Library. (2023). National Institute of Standards and Technology. [Link]

  • Wiley Registry/NIST Mass Spectral Library. (2023). John Wiley & Sons, Inc. [Link]

  • Diablo Analytical. (n.d.). NIST Mass Spectral Library. [Link]

  • SpectralWorks. (n.d.). NIST 2023 MS and MS/MS Libraries. [Link]

  • Singh, P., & Kaur, H. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan J. Chem. [Link]

  • National Institute of Standards and Technology. (2012). Tandem Mass Spectral Library. [Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. [Link]

  • Chen, B. G., Wang, S. M., & Liu, R. H. (2007). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide. [Link]

  • Salem, M. A. I., et al. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • SCION Instruments. (2025). Sample preparation GC-MS. [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]

  • Hussain, S., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Medicon Medical Sciences. [Link]

  • Lakshmi HimaBindu, M.R., et al. (2013). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. [Link]

  • Shpatov, A. V., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules. [Link]

  • Pereira, V., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. [Link]

  • A. K. Bashir, et al. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. [Link]

  • Al-Adnani, M. H., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules. [Link]

  • Kim, S. E., et al. (2023). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Separations. [Link]

  • Wang, F., et al. (2012). 2-Chloro-6-methylpyrimidin-4-amine. Acta Crystallographica Section E. [Link]

  • Husek, P. (2005). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. ResearchGate. [Link]

  • Khederlou, A. (2012). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. ResearchGate. [Link]

  • CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. (2011).
  • Ketha, H., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology. [Link]

  • RASAYAN Journal of Chemistry. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. [Link]

  • Çimen, Z., et al. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Heteroatom Chemistry. [Link]

  • Liu, R. H., et al. (2007). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. ResearchGate. [Link]

  • Kim, J., et al. (2015). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Forensic Toxicology. [Link]

  • Sisco, E., Burns, A., & Moorthy, A. S. (2021). Development and evaluation of a synthetic cathinone targeted gas chromatography mass spectrometry (GC-MS) method. Journal of Forensic Sciences. [Link]

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protocol for the synthesis of 2-amino-substituted pyrimidines from 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The compound (CAS: 1250373-97-7) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and targeted immunomodulatory agents[1].

From a mechanistic standpoint, the pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This makes the C2 position—flanked by both nitrogens—highly susceptible to nucleophilic attack. However, the specific substitution pattern of this starting material introduces electronic nuances. The N-isopropyl-N-methylamino group at C4 and the methyl group at C6 are electron-donating via resonance and hyperconjugation, respectively. This electron density mildly deactivates the ring compared to an unsubstituted 2-chloropyrimidine.

Consequently, while the C2-chloride remains reactive, the choice of amination strategy must be dictated by the nucleophilicity and steric bulk of the incoming amine. Literature demonstrates that for highly activated heteroaryl chlorides, traditional Nucleophilic Aromatic Substitution (SNAr) in green solvents often outperforms or equals palladium catalysis[2]. However, for weakly nucleophilic anilines, transition-metal catalysis remains indispensable[3].

Strategic Decision Matrix

To ensure optimal yield and atom economy, the synthetic workflow must be bifurcated based on the incoming amine's properties.

Workflow Start Starting Material: 2-Chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine AmineCheck Analyze Incoming Amine Nucleophilicity & Sterics Start->AmineCheck Path1 Aliphatic / Strong Nucleophile (e.g., Morpholine, Alkylamines) AmineCheck->Path1 High Reactivity Path2 Aromatic / Weak Nucleophile (e.g., Anilines, Hindered Amines) AmineCheck->Path2 Low Reactivity SNAr Protocol A: SNAr Solvent: n-BuOH Base: DIPEA, 100°C Path1->SNAr Buchwald Protocol B: Buchwald-Hartwig Cat: Pd2(dba)3 / Xantphos Base: Cs2CO3, 100°C Path2->Buchwald Product Target: 2-Amino-Substituted Pyrimidine SNAr->Product Buchwald->Product

Fig 1: Decision matrix for selecting SNAr vs. Buchwald-Hartwig amination based on amine reactivity.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Context & Causality: SNAr is the most atom-economical approach for aliphatic amines (e.g., morpholine, piperazine, primary alkylamines). Because 2-chloropyrimidines are exceptionally reactive (estimated to be 1014 to 1016 times more reactive than chlorobenzene in SNAr reactions), palladium is generally unnecessary and can even complicate purification[2]. We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base in a polar protic solvent (n-butanol) to stabilize the Meisenheimer intermediate via hydrogen bonding[3].

Step-by-Step Methodology
  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine (1.0 mmol, 227.7 mg).

  • Reagent Addition: Add the aliphatic amine (e.g., morpholine) (1.2 mmol) followed by n-butanol (5.0 mL).

  • Base Addition: Syringe in DIPEA (2.0 mmol, 348 µL).

    • Causality: DIPEA acts as an acid scavenger for the generated HCl byproduct. Neutralizing the acid prevents the protonation of the nucleophilic amine, which would otherwise stall the reaction.

  • Reaction Execution: Seal the vial and heat the mixture at 100 °C in an oil bath for 8 hours.

  • Self-Validation (In-Process Control): At the 4-hour mark, withdraw a 10 µL aliquot, dilute with 1 mL acetonitrile, and analyze via LC-MS. The system validates its own progression through the disappearance of the starting material mass (m/z 228.1 [M+H]+) and the emergence of the product mass.

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove n-butanol. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO3 (15 mL). Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Cross-Coupling

Context & Causality: For weakly nucleophilic amines (e.g., anilines) or highly sterically hindered secondary amines, SNAr requires excessively harsh conditions that often lead to substrate degradation. Here, Buchwald-Hartwig amination is mandatory. We employ Pd2(dba)3 as the precatalyst and [4]. Xantphos, a wide-bite-angle bidentate phosphine, is specifically chosen because it accelerates the rate-limiting reductive elimination step in C-N bond formation, which is critical when coupling electron-deficient heteroaryl halides[4].

Step-by-Step Methodology
  • Preparation: To an oven-dried Schlenk flask, add 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine (1.0 mmol, 227.7 mg), the aniline derivative (1.2 mmol), and Cs2CO3 (2.0 mmol, 651 mg).

    • Causality: Cs2CO3 is utilized as a mild, insoluble base to facilitate the deprotonation of the amine after oxidative addition without triggering base-catalyzed side reactions[3].

  • Catalyst Loading: Add Pd2(dba)3 (0.02 mmol, 18.3 mg) and Xantphos (0.04 mmol, 23.1 mg).

    • Causality: The strict 1:2 ratio of Pd to bidentate ligand ensures complete formation of the active LnPd(0) species, preventing the aggregation of inactive palladium black.

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (5.0 mL). Submerge the flask in a sonication bath and sparge with dry Nitrogen or Argon for 10 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active catalyst, halting the catalytic cycle.

  • Reaction Execution: Seal the vessel and heat to 100 °C for 12 hours.

  • Self-Validation (Visual & Analytical): A successful catalytic initiation is visually self-validating: the mixture will transition from a dark purple/red suspension (characteristic of Pd2(dba)3) to a homogenous yellow/orange solution (active Pd(0)-Xantphos complex). Failure to change color indicates oxygen contamination. Confirm final completion via LC-MS.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove inorganic salts and precipitated palladium. Concentrate the filtrate and purify via flash chromatography.

Quantitative Data & Reaction Parameters

The following table summarizes the operational parameters and expected outcomes for both methodologies, providing a quick-reference guide for process optimization.

ParameterProtocol A: SNArProtocol B: Buchwald-Hartwig
Optimal Substrates Primary/Secondary Aliphatic AminesAnilines, Sterically Hindered Amines
Catalyst / Ligand None Required2 mol% Pd2(dba)3 / 4 mol% Xantphos
Base DIPEA (2.0 equiv)Cs2CO3 (2.0 equiv)
Solvent n-Butanol or NMPAnhydrous 1,4-Dioxane
Temperature 80 °C – 120 °C100 °C
Typical Reaction Time 4 – 12 hours8 – 16 hours
Primary Byproduct DIPEA·HCl (Water soluble)CsCl, dba, CO2 (Requires chromatography)
Typical Yield 75% – 95%65% – 85%

References

  • Recent Advances in Pyrimidine-Based Drugs Source: Pharmaceuticals (MDPI) URL:[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: Chemistry - A European Journal (via PubMed Central) URL:[Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: Organic Letters (American Chemical Society) URL:[Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Potential of Substituted Pyrimidines in Drug Discovery

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their versatile chemical nature allows for a broad range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The compound 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine, a member of this promising class, presents a unique scaffold for the development of novel therapeutics. High-throughput screening (HTS) provides a rapid and efficient means to explore the biological activity of such compounds against a vast array of potential targets.[4] This guide offers detailed application notes and protocols for the high-throughput screening of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine, with a focus on kinase inhibition and cell proliferation assays, common areas of investigation for pyrimidine derivatives.[2][5][6]

Compound Profile: 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine

PropertyValue
IUPAC Name 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine
Synonyms 4-chloro-2-(isopropylamino)-6-methylpyrimidine
Molecular Formula C₉H₁₄ClN₃
Molecular Weight 200.68 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, ethanol, and methanol

Note: Physicochemical properties are predicted based on the structure and may vary.

PART 1: Kinase Inhibition Assays

Many pyrimidine derivatives have been identified as potent kinase inhibitors.[2][5] Kinases are a large family of enzymes crucial for cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[2] The following protocols describe robust HTS assays to evaluate the inhibitory potential of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine against a representative tyrosine kinase.

Application Note: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

Principle: This biochemical assay quantifies kinase activity by detecting the phosphorylation of a substrate. A europium cryptate-labeled anti-phospho-substrate antibody and a ULight™-labeled substrate are used. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the donor (europium cryptate) and acceptor (ULight™) into close proximity, resulting in a FRET signal. Inhibition of the kinase leads to a decrease in the FRET signal.

Workflow for HTRF® Kinase Assay:

HTRF_Workflow reagent_prep Reagent Preparation compound_dispensing Compound Dispensing reagent_prep->compound_dispensing enzyme_addition Kinase Addition compound_dispensing->enzyme_addition substrate_addition Substrate Addition enzyme_addition->substrate_addition incubation Incubation substrate_addition->incubation detection_reagent_addition Detection Reagent Addition incubation->detection_reagent_addition read_plate Read Plate (HTRF) detection_reagent_addition->read_plate data_analysis Data Analysis read_plate->data_analysis

Caption: Workflow for the HTRF® kinase inhibition assay.

Detailed Protocol: HTRF® Kinase Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, and 2 mM DTT.

  • Kinase Solution: Prepare a working solution of the target kinase (e.g., VEGFR-2) in assay buffer at a 2X final concentration. The optimal concentration should be determined empirically.

  • Substrate/ATP Solution: Prepare a 2X working solution of the ULight™-labeled substrate and ATP in assay buffer. The ATP concentration should be at its Km value for the specific kinase.

  • Test Compound: Prepare a serial dilution of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine in 100% DMSO. Further dilute in assay buffer to a 4X final concentration with a final DMSO concentration of ≤1%.

  • Detection Reagents: Prepare the europium cryptate-labeled antibody and streptavidin-XL665 according to the manufacturer's instructions.

2. Assay Procedure (384-well plate format):

  • Dispense 5 µL of the 4X test compound solution or vehicle control (assay buffer with the same final DMSO concentration) into the wells of a 384-well low-volume white plate.

  • Add 5 µL of the 2X kinase solution to each well.

  • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and add 10 µL of the detection reagent mix.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF®-compatible plate reader at 620 nm (cryptate emission) and 665 nm (ULight™ emission).

3. Data Analysis:

  • Calculate the HTRF® ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.

  • Normalize the data using the following controls:

    • Positive Control (Max Signal): Kinase + Substrate/ATP + Vehicle (No inhibitor).

    • Negative Control (Min Signal): Substrate/ATP + Vehicle (No kinase).

  • Calculate the percent inhibition: 100 * (1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min))

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

PART 2: Cell-Based Assays for Antiproliferative Activity

Assessing the effect of a compound on cell viability and proliferation is a critical step in drug discovery, particularly in oncology research.[6][7] The following protocols describe widely used HTS assays to determine the antiproliferative effects of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine.

Application Note: MTT Cell Proliferation Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Workflow for MTT Cell Proliferation Assay:

MTT_Workflow cell_seeding Cell Seeding cell_adhesion Overnight Incubation cell_seeding->cell_adhesion compound_treatment Compound Treatment cell_adhesion->compound_treatment incubation_period Incubation (24-72h) compound_treatment->incubation_period mtt_addition MTT Reagent Addition incubation_period->mtt_addition formazan_formation Incubation (2-4h) mtt_addition->formazan_formation solubilization Formazan Solubilization formazan_formation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis

Caption: Workflow for the MTT cell proliferation assay.

Detailed Protocol: MTT Cell Proliferation Assay

1. Reagent Preparation:

  • Cell Culture Medium: Appropriate complete medium for the chosen cell line (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • MTT Solution: 5 mg/mL MTT in sterile PBS. Filter-sterilize and store protected from light.

  • Solubilization Solution: 10% SDS in 0.01 M HCl or 100% DMSO.

  • Test Compound: Prepare a serial dilution of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is ≤0.5%.

2. Assay Procedure (96-well plate format):

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Remove the medium and treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • After the incubation period, add 10 µL of the MTT solution to each well.[2]

  • Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percent viability: (Absorbance_sample / Absorbance_vehicle_control) * 100.

  • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (the concentration at which 50% of cell growth is inhibited).

Trustworthiness and Self-Validation

The reliability of HTS data is paramount. The described protocols incorporate self-validating systems:

  • Positive and Negative Controls: These are essential for data normalization and for calculating assay quality metrics like the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.

  • Dose-Response Curves: Generating full dose-response curves allows for the determination of potency (IC₅₀/GI₅₀) and helps to identify potential artifacts such as compound autofluorescence or cytotoxicity at high concentrations.

  • Orthogonal Assays: It is recommended to confirm hits from the primary screen using an orthogonal assay. For example, a hit from the HTRF® kinase assay could be confirmed using a filter-binding assay or a different technology platform. Similarly, hits from the MTT assay can be validated with an assay that measures a different aspect of cell health, such as ATP content (e.g., CellTiter-Glo®).

Authoritative Grounding and Comprehensive References

The methodologies and principles described in this guide are based on established and widely accepted practices in the field of high-throughput screening and drug discovery. The inclusion of appropriate controls and orthogonal validation steps ensures the generation of high-quality, reproducible data. The pyrimidine scaffold continues to be a rich source of novel therapeutic agents, and the systematic screening of compounds like 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine holds significant promise for the identification of new lead molecules.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • RSC Publishing. (2024).
  • ACS Publications. (2023). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. Journal of Medicinal Chemistry.
  • Jafar, N. N., Al-Dahmoshi, H. O. M., Almamoori, A. M. J., Al-Khafajii, N. S. K., & Al-Masoudi, N. A. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical and Pharmacology Journal.
  • BenchChem. (n.d.).
  • Academia.edu. (n.d.). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine.
  • PMC. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine.
  • MDPI. (2022).
  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines.
  • Der Pharma Chemica. (n.d.).
  • The Wertheim UF Scripps Institute, University of Florida. (n.d.). High-Throughput Molecular Screening Center.

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine via column chromatography. Here, we address common challenges and provide practical, field-proven solutions to streamline your purification workflow and enhance product purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine by column chromatography?

The main challenges stem from the molecule's structural features: a moderately polar pyrimidine core, a chlorine substituent that can be susceptible to nucleophilic substitution, and basic nitrogen atoms that can interact with silica gel.[1] Key issues include peak tailing on silica gel, potential for compound degradation, and difficulty in separating structurally similar impurities.[1]

Q2: Which column chromatography mode is most suitable for this compound?

The choice between normal-phase and reverse-phase chromatography depends on the impurities present.

  • Normal-Phase Chromatography (NPC): This is often the initial choice, utilizing a polar stationary phase like silica gel with non-polar mobile phases.[1] It is effective for separating the target compound from less polar impurities.

  • Reverse-Phase Chromatography (RPC): This method uses a non-polar stationary phase (e.g., C18) with a polar mobile phase.[1][2] It is particularly useful if the impurities are more polar than the target compound. For pyrimidine derivatives, RPC often provides good separation.[3][4]

Q3: How do I select an appropriate solvent system for normal-phase chromatography?

Thin-Layer Chromatography (TLC) is essential for developing an optimal solvent system. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound to ensure good separation on the column.[1]

A common starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate.[1] The polarity is increased by raising the proportion of ethyl acetate. For this specific compound, which has moderate polarity, a starting point of 20-30% ethyl acetate in hexanes is a reasonable starting point for TLC analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine.

Issue 1: Poor Separation of the Target Compound from Impurities

Possible Causes:

  • Inappropriate Solvent System: The mobile phase polarity may be too high or too low, resulting in co-elution.

  • Column Overloading: Exceeding the column's sample capacity leads to broad peaks and poor resolution.

  • Improper Column Packing: Voids or channels in the stationary phase can cause band broadening.

Solutions:

  • Optimize the Mobile Phase with TLC:

    • If your compound has an Rf value close to 0, the mobile phase is not polar enough. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate).

    • If the Rf value is near 1, the mobile phase is too polar. Decrease the proportion of the polar solvent.[1]

    • Consider a different solvent system. For example, dichloromethane/methanol can be effective for more polar compounds.[1]

  • Reduce Sample Load: As a general rule, the sample load should be 1-5% of the mass of the stationary phase for good separation.

  • Ensure Proper Column Packing:

    • Pack the column using a slurry method to ensure a homogenous stationary phase bed.

    • Allow the packed column to equilibrate with the mobile phase before loading the sample.

Issue 2: The Target Compound is Degrading on the Silica Gel Column

Possible Causes:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[1] The pyrimidine ring can be susceptible to acid-catalyzed hydrolysis or other reactions.

  • Prolonged Exposure: Long run times on the column increase the opportunity for degradation.

Solutions:

  • Use Deactivated Silica Gel:

    • Treat the silica gel with a base, such as triethylamine, by adding a small amount (0.1-1%) to the mobile phase. This will neutralize the acidic sites on the silica.

    • Alternatively, use commercially available deactivated silica gel.

  • Switch to a Different Stationary Phase:

    • Alumina is a basic stationary phase and can be a good alternative for acid-sensitive compounds.[5]

    • Consider reverse-phase chromatography where the mobile phase is typically neutral or slightly acidic, which may be less harsh on your compound.[1]

  • Expedite the Purification:

    • Use flash chromatography with applied pressure to reduce the run time.

    • Optimize the solvent system to ensure the compound elutes in a reasonable time frame.

Issue 3: Peak Tailing of the Target Compound

Possible Causes:

  • Strong Interaction with Stationary Phase: The basic nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.[1]

  • Column Overloading: As mentioned previously, this can lead to distorted peak shapes.

Solutions:

  • Modify the Mobile Phase:

    • Add a small amount of a competitive base, like triethylamine or pyridine (0.1-1%), to the mobile phase. This will occupy the active sites on the silica gel and reduce the interaction with your compound.

    • For reverse-phase, adding a small amount of an acid like formic acid or trifluoroacetic acid (0.1%) can improve peak shape by protonating the basic nitrogens.[1]

  • Use a Different Stationary Phase:

    • Consider using an end-capped reverse-phase column where the residual silanol groups are deactivated.

    • As mentioned before, basic alumina can be a suitable alternative in normal-phase chromatography.[5]

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Equilibration: Run the mobile phase through the packed column until the bed is stable.

  • Sample Loading: Dissolve the crude 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine in a minimal amount of the mobile phase or a less polar solvent like dichloromethane. Carefully apply the sample to the top of the column.

  • Elution: Begin elution with the starting mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table
Issue Potential Cause Recommended Action
Poor SeparationInappropriate solvent polarityOptimize mobile phase using TLC (aim for Rf 0.2-0.4)[1]
Column overloadingReduce sample load to 1-5% of silica gel weight
Degradation on ColumnAcidic nature of silica gelUse deactivated silica or add triethylamine to the mobile phase[1]
Prolonged run timeUse flash chromatography to speed up elution
Peak TailingStrong analyte-stationary phase interactionAdd a basic modifier (e.g., triethylamine) to the mobile phase[1]
Switch to a less acidic stationary phase like alumina[5]

Visual Workflow and Troubleshooting Logic

Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Optimize Solvents) Pack 2. Pack Column (Slurry Method) TLC->Pack Equilibrate 3. Equilibrate Column Pack->Equilibrate Load 4. Load Sample Equilibrate->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions (TLC) Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate end end Evaporate->end Pure Product

Caption: Workflow for Column Chromatography Purification.

Troubleshooting Logic Diagram

G cluster_issues Identify Issue cluster_solutions Implement Solution start Problem with Purification poor_sep Poor Separation? start->poor_sep degradation Degradation? start->degradation tailing Peak Tailing? start->tailing optimize_solvent Optimize Mobile Phase (TLC, change polarity) poor_sep->optimize_solvent Yes reduce_load Reduce Sample Load poor_sep->reduce_load Yes deactivate_silica Deactivate Silica (add base) or Use Alumina degradation->deactivate_silica Yes change_phase Switch to Reverse Phase degradation->change_phase Yes tailing->deactivate_silica Also consider add_modifier Add Modifier (e.g., TEA) tailing->add_modifier Yes end Successful Purification optimize_solvent->end Resolved reduce_load->end Resolved deactivate_silica->end Resolved change_phase->end Resolved add_modifier->end Resolved

Caption: Troubleshooting Logic for Common Chromatography Issues.

References

  • Benchchem. Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • PubMed. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases.
  • Sigma-Aldrich. Selecting a GC Column by a Specific Stationary Phase.
  • ResearchGate. (PDF) Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases.
  • PubMed. Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases.
  • Phenomenex. Types of stationary phases in gas chromatography.
  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • Veeprho Pharmaceuticals. Different Types of Stationary Phases in Liquid Chromatography.
  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Interchim – Blog. TLC Fundamentals – Stationary & mobile phase choice (part 4).

Sources

Technical Support Center: Optimizing Yield in the Synthesis of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common challenges and improve yields in the synthesis of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine and related compounds. We will delve into the mechanistic underpinnings of the key reaction, address frequently encountered issues in a practical Q&A format, and provide validated protocols to streamline your experimental work.

The Synthetic Pathway: A Mechanistic Overview

The most common and direct route to 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine is the nucleophilic aromatic substitution (SNAr) reaction on 2,4-dichloro-6-methylpyrimidine using isopropylamine. The pyrimidine ring is highly electron-deficient, which facilitates the displacement of the chloro leaving groups by nucleophiles.

However, the presence of two reactive chloro-substituents at the C2 and C4 positions introduces a significant challenge: regioselectivity . Generally, the C4 position of a 2,4-dichloropyrimidine is kinetically favored for nucleophilic attack over the C2 position.[1][2] This preference is attributed to the greater electron deficiency and stabilization of the Meisenheimer intermediate at the C4 position.[3]

Several factors can influence this inherent selectivity:

  • Electronic Effects: The C6-methyl group is weakly electron-donating, which can slightly decrease the electrophilicity of the ring and may subtly influence the C4/C2 reactivity ratio. In some cases, strong electron-donating groups at C6 have been shown to reverse selectivity, favoring C2 attack.[4]

  • Reaction Conditions: Temperature, solvent, and base are critical parameters that can be modulated to control the reaction outcome.[2][5]

  • Nucleophile: The nature of the incoming amine can also affect selectivity.[2]

The primary synthetic challenge is to maximize the formation of the desired C4-substituted product while minimizing the formation of the C2-isomer and the disubstituted byproduct.

cluster_main_reaction Primary Reaction Pathways cluster_side_reaction Secondary (Over-reaction) Pathway SM 2,4-dichloro-6-methylpyrimidine P1 Desired Product 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine (C4 Isomer) SM->P1  k1 (Major)  (C4 Attack) P2 Isomeric Byproduct 4-chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine (C2 Isomer) SM->P2 k2 (Minor) (C2 Attack) Nuc Isopropylamine (i-PrNH2) Nuc->P1 Nuc->P2 P3 Disubstitution Byproduct N,N'-diisopropyl-6-methyl -pyrimidine-2,4-diamine Nuc->P3 P1->P3 Excess i-PrNH2 High Temp

Caption: Synthetic pathways in the amination of 2,4-dichloro-6-methylpyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format, providing causal explanations and actionable solutions.

Topic 1: Low Yield & Incomplete Conversion

Question: My reaction yield is consistently low (<50%), and TLC/LC-MS analysis shows a significant amount of unreacted 2,4-dichloro-6-methylpyrimidine. What are the likely causes and how can I improve conversion?

Answer: Low conversion is a frequent challenge that can often be traced back to suboptimal reaction conditions or reagent quality.[6]

Potential Causes & Solutions:

  • Suboptimal Temperature: The SNAr reaction has a significant activation energy. If the temperature is too low, the reaction rate will be impractically slow.

    • Troubleshooting: Gradually increase the reaction temperature in 10-15 °C increments (e.g., from 60 °C to 80 °C). Monitor the reaction progress closely by TLC or LC-MS to find the optimal temperature that promotes product formation without leading to significant byproduct formation. Many procedures for similar substitutions are run at elevated temperatures, sometimes at reflux.[7][8]

  • Insufficient Reaction Time: Complex heterocyclic reactions may require extended periods to reach completion.

    • Troubleshooting: Run a time-course experiment. Take aliquots from the reaction mixture every 2-4 hours and analyze them to determine when the consumption of starting material plateaus.

  • Poor Reagent Quality or Stoichiometry:

    • Isopropylamine Volatility: Isopropylamine is a volatile liquid (boiling point ~33 °C). If the reaction is run in an open or poorly sealed vessel at elevated temperatures, the amine can evaporate, leading to an effective substoichiometric amount.

      • Solution: Ensure the reaction is conducted in a sealed vessel or under a reflux condenser to prevent the loss of volatile reagents. Consider using a slight excess (1.1-1.2 equivalents) of isopropylamine to drive the reaction to completion.

    • Moisture: The presence of water can interfere with the reaction, particularly if a strong base is used.

      • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.[9]

  • Inappropriate Solvent Choice: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Its polarity can also influence the reaction rate.

    • Solution: Polar aprotic solvents like DMF, NMP, or DMAc are often effective for SNAr reactions.[7] Alcohols like n-butanol or isopropanol are also commonly used and can influence selectivity.[5] If solubility is an issue, consider switching to one of these alternative solvents.

Start Low Yield / Incomplete Conversion Check_Temp Is Reaction Temp Sufficient? Start->Check_Temp Check_Time Is Reaction Time Adequate? Check_Temp->Check_Time Yes Increase_Temp Increase Temperature (e.g., to 80-100 °C) Check_Temp->Increase_Temp No Check_Reagents Are Reagents High Quality & Stoichiometry Correct? Check_Time->Check_Reagents Yes Increase_Time Run Time-Course Study (Monitor by TLC/LCMS) Check_Time->Increase_Time No Check_Solvent Is Solvent Choice Optimal? Check_Reagents->Check_Solvent Yes Fix_Reagents Use Anhydrous Solvent Use Slight Excess of Amine (1.1 eq) Ensure Sealed System Check_Reagents->Fix_Reagents No Change_Solvent Screen Solvents (e.g., n-BuOH, DMF, NMP) Check_Solvent->Change_Solvent No Success Yield Improved Check_Solvent->Success Yes Increase_Temp->Check_Time Increase_Time->Check_Reagents Fix_Reagents->Check_Solvent Change_Solvent->Success

Sources

troubleshooting low yield in Suzuki coupling with 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support and troubleshooting guide for the Suzuki-Miyaura cross-coupling of 2-chloropyrimidine derivatives. This guide is specifically tailored to address the unique electronic and steric challenges presented by 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine.

Substrate Analysis & Mechanistic Divergence

To successfully couple this substrate, we must first understand its chemical environment. The substrate features a chlorine atom at the C2 position, flanked by two electronegative ring nitrogens. However, the presence of the strongly electron-donating N -isopropyl- N -methylamine group at the C4 position significantly alters its reactivity.

By donating electron density into the pyrimidine ring via resonance ( +M effect), the C4-amine makes the C2-Cl bond less electrophilic. This creates a high kinetic barrier for the oxidative addition of the Palladium(0) catalyst [1]. Concurrently, the electron-deficient nature of the pyrimidine core still leaves the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) if strong aqueous bases or nucleophilic solvents are used [2].

MechanisticPathways Substrate 2-Chloro-N-isopropyl- N,6-dimethylpyrimidin-4-amine Pd Pd(0)L2 Oxidative Addition Substrate->Pd Productive Pathway (Requires Bulky Ligand) Base OH- / RO- Nucleophilic Attack Substrate->Base Side Reaction (S_NAr Hydrolysis) Product Desired Biaryl Product (Suzuki Coupling) Pd->Product SideProduct 2-Hydroxy/Alkoxy Byproduct (S_NAr Hydrolysis) Base->SideProduct

Mechanistic divergence: Productive oxidative addition vs. undesired S_NAr hydrolysis.

Frequently Asked Questions (FAQs)

Q1: My starting material is completely unreacted after 24 hours. Why is the catalyst failing? A1: This is a classic symptom of failed oxidative addition. Standard catalysts like Pd(PPh3​)4​ often fail here because the electron-donating C4-amine deactivates the C-Cl bond [3]. To force oxidative addition, you must use highly active, electron-rich, and sterically bulky dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos [2]. These ligands create a highly reactive, coordinatively unsaturated 12-electron Pd(0) species that readily inserts into deactivated aryl chlorides.

Q2: LC-MS shows my starting material is consumed, but the major peak has a mass of[M - 35.5 + 17]. What is happening? A2: You are observing the SNAr hydrolysis byproduct. The mass shift corresponds to the loss of Chlorine (-35.5 Da) and the addition of a Hydroxyl group (+17 Da), forming a 2-hydroxypyrimidine derivative. This occurs when strong aqueous bases (e.g., NaOH , KOH ) or nucleophilic solvents (e.g., Ethanol) attack the C2 position faster than the Palladium catalyst can undergo oxidative addition. Solution: Switch to a weaker, non-nucleophilic base like K3​PO4​ or K2​CO3​ , and use a strictly aprotic organic solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water) [1].

Q3: My aryl chloride is intact, but the boronic acid partner has completely disappeared. How do I fix this? A3: Your boronic acid is undergoing protodeboronation , a common base-catalyzed degradation pathway where the C-B bond is cleaved by water, replacing the boronic acid moiety with a proton. Heteroaryl boronic acids are particularly vulnerable [1]. Solution: Use 1.5 to 2.0 equivalents of the boronic acid. Alternatively, switch to a more stable boronic acid pinacol (BPin) ester or a MIDA boronate, which slowly hydrolyze in situ, keeping the active boronic acid concentration low and minimizing degradation.

Diagnostic Troubleshooting Workflow

Use the following logic tree to diagnose and resolve low-yielding reactions based on your LC-MS data.

TroubleshootingWorkflow Start Low Yield in Suzuki Coupling CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS Unreacted Unreacted Aryl Chloride? CheckLCMS->Unreacted Hydrolysis Mass = SM - Cl + OH? CheckLCMS->Hydrolysis NoBoronic Boronic Acid Consumed but no product? CheckLCMS->NoBoronic Action1 Switch to XPhos Pd G3 or SPhos Pd G2 Unreacted->Action1 Yes Action2 Use weaker base (K3PO4) Avoid primary alcohols Hydrolysis->Action2 Yes Action3 Use 1.5-2.0 eq Boronic Acid or switch to Pinacol Ester NoBoronic->Action3 Yes

Diagnostic workflow for troubleshooting low-yielding Suzuki couplings.

Optimization Data Summary

The table below summarizes the causality between reaction conditions and typical experimental outcomes for this specific pyrimidine class.

Catalyst SystemBaseSolvent SystemTemp (°C)Typical YieldPrimary Issue Addressed
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ EtOH / H2​O (4:1)80< 15%Baseline. Fails due to sluggish oxidative addition and severe SNAr alkoxylation/hydrolysis.
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ Dioxane / H2​O (4:1)9030 - 45%Moderate improvement in oxidative addition; hydrolysis still competes.
XPhos Pd G3 (2 mol%) K3​PO4​ Dioxane / H2​O (10:1)100> 85% Optimal. Rapid oxidative addition outcompetes SNAr. Low water content minimizes hydrolysis.
SPhos Pd G2 (2 mol%) Cs2​CO3​ Toluene / H2​O (10:1)100> 80% Excellent alternative if the boronic acid partner is highly sterically hindered.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates In-Process Controls (IPCs) . This creates a self-validating system where the reaction dictates the next step, rather than relying on arbitrary timeframes.

Materials Required:

  • Aryl Chloride: 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine (1.0 eq, 1.0 mmol)

  • Boronic Acid/Ester: Aryl-BPin (1.5 eq, 1.5 mmol)

  • Catalyst: XPhos Pd G3 (2.0 mol%, 0.02 mmol)

  • Base: K3​PO4​ (2.5 eq, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H2​O (10:1 ratio, 0.2 M concentration)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride, boronic ester, XPhos Pd G3, and anhydrous K3​PO4​ .

  • Atmosphere Exchange (Critical): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand, killing the catalytic cycle before it begins [1].

  • Solvent Addition: Syringe in the 1,4-Dioxane and Water. (Ensure solvents were previously sparged with Nitrogen for 30 minutes).

  • Execution: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800+ RPM) to ensure mixing of the biphasic system.

  • In-Process Control (IPC) & Self-Validation:

    • After 2 hours, withdraw a 10 µL aliquot via syringe.

    • Quench the aliquot in 1 mL of LC-MS grade Acetonitrile and analyze.

    • Decision Matrix:

      • If Product > 95%: Proceed to Step 6.

      • If unreacted Aryl Chloride > 20% and Boronic Acid is present: The catalyst has deactivated. Spike the reaction with an additional 1 mol% of XPhos Pd G3.

      • If unreacted Aryl Chloride > 20% but Boronic Acid is depleted: Protodeboronation occurred. Spike the reaction with an additional 0.5 eq of the Boronic Acid.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

References

  • BenchChem Technical Support Team. "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions." BenchChem. 1

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685-4696. 2

  • Dolšak, A., & Mrgole, K. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." MDPI, 2021. 3

Sources

managing impurities in 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine starting material

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic API building blocks, I have designed this guide to address the critical challenges of synthesizing 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine .

This molecule is a highly valuable intermediate in the development of kinase inhibitors. However, managing the regioselectivity of 2,4-dichloropyrimidines during nucleophilic aromatic substitution (SNAr) is a consistent hurdle. This guide synthesizes mechanistic causality with field-proven protocols to help you eliminate regioisomeric, bis-substituted, and hydrolytic impurities.

Part 1: Interactive Troubleshooting & FAQs

Q1: Why am I observing a high percentage of the C2-substituted regioisomer (4-chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine), and how can I minimize it? Causality: The SNAr reaction of 2,4-dichloropyrimidines is generally C4-selective due to the superior stabilization of the C4 Meisenheimer complex[1]. However, the presence of the weakly electron-donating C6-methyl group alters the electronic landscape, narrowing the activation energy gap between C4 and C2 attack[2]. If the reaction temperature rises, thermodynamic control begins to compete with kinetic control, driving undesirable C2 substitution. Solution: Maintain strict kinetic control. Run the substitution at 0–5 °C. Utilize a non-nucleophilic, bulky base like N,N-diisopropylethylamine (DIPEA) instead of K₂CO₃ to minimize localized heating during the exothermic addition.

Q2: How do I suppress the formation of the bis-substituted impurity (N2,N4-diisopropyl-N2,N4,6-trimethylpyrimidine-2,4-diamine)? Causality: The first amination at C4 installs a dialkylamino group, which strongly donates electron density into the pyrimidine ring via resonance. This typically deactivates the C2 chloride toward further SNAr. However, if the local concentration of the nucleophile is too high, or if the reaction is pushed with excess equivalents at elevated temperatures, the activation barrier for the second substitution is overcome. Solution: Employ strict stoichiometric control (1.00 to 1.02 equivalents of N-isopropyl-N-methylamine). Implement a slow dropwise addition of the amine via a syringe pump into a dilute solution of the pyrimidine to prevent local concentration spikes.

Q3: My batch contains significant hydrolysis impurities (e.g., 2-hydroxy-4-amino derivatives). What is the source of this degradation? Causality: 2,4-Dichloropyrimidines are highly electrophilic and susceptible to moisture[3]. In the presence of water and a base, hydroxide ions act as competitive nucleophiles, displacing the chloride to form highly stable pyrimidinone tautomers. Solution: Ensure a self-validating anhydrous system. Use solvents with a Karl Fischer (KF) titration of <100 ppm. Flame-dry all glassware and maintain a positive pressure of Argon throughout the reaction.

Q4: What is the most reliable analytical method to differentiate the C4-substituted product from the C2-substituted regioisomer? Causality: LC-MS is insufficient because the regioisomers are exact isobars (m/z 199.68). While ¹H NMR shows slight shifts in the C5 aromatic proton, definitive proof of regiochemistry requires 2D NMR. Solution: Perform Heteronuclear Multiple Bond Correlation (HMBC) NMR. The N-methyl protons of the amine will show a strong ³J correlation to the C4 carbon (~160 ppm) in the desired product, whereas the C2-impurity will show correlation to the C2 carbon (~162 ppm).

Part 2: Mechanistic Grounding & Logical Causality

SNAr_Logic SM 2,4-Dichloro-6-methylpyrimidine C4_Path Attack at C4 (Para to N1, Ortho to N3) SM->C4_Path Kinetic Control (Low Temp) C2_Path Attack at C2 (Ortho to N1 & N3) SM->C2_Path Thermodynamic Control (High Temp) Meisen_C4 C4 Meisenheimer Complex (Highly Stabilized by N) C4_Path->Meisen_C4 Meisen_C2 C2 Meisenheimer Complex (Sterically Hindered) C2_Path->Meisen_C2 Product 2-Chloro-N-isopropyl-N,6- dimethylpyrimidin-4-amine (Major Product) Meisen_C4->Product Fast Cl- Loss Impurity 4-Chloro-N-isopropyl-N,6- dimethylpyrimidin-2-amine (Regioisomer Impurity) Meisen_C2->Impurity Slow Cl- Loss

Logical causality of regioselectivity in the SNAr reaction of 2,4-dichloro-6-methylpyrimidine.

Part 3: Quantitative Data & Acceptance Criteria

ImpurityChemical NameMechanism of FormationControl StrategyTarget Spec (HPLC Area %)
C2-Regioisomer 4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amineThermodynamic SNAr at C2Temp ≤ 5 °C; DIPEA base< 1.0%
Bis-substituted N2,N4-Diisopropyl-N2,N4,6-trimethylpyrimidine-2,4-diamineOver-reaction at C2Stoichiometry (1.02 eq); Slow addition< 0.5%
Hydrolysis 2-Hydroxy/4-hydroxy pyrimidine derivativesCompetitive OH⁻ attackAnhydrous THF (KF < 100 ppm); Argon< 0.2%
Unreacted SM 2,4-Dichloro-6-methylpyrimidineIncomplete conversionReaction monitoring; 2h minimum time< 0.5%

Part 4: Validated Experimental Protocol

This protocol is designed as a self-validating system; failure at any checkpoint indicates a deviation in kinetic or stoichiometric control.

  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and an addition funnel. Purge the system with Argon for 15 minutes.

  • Substrate Dissolution: Charge the flask with 2,4-dichloro-6-methylpyrimidine (10.0 g, 61.3 mmol, 1.0 eq) and anhydrous THF (100 mL, KF < 100 ppm). Stir to dissolve.

  • Kinetic Cooling: Submerge the flask in an ice-water bath. Allow the internal temperature to reach 0–2 °C. Validation Check: Do not proceed until internal temp is stable.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (12.8 mL, 73.6 mmol, 1.2 eq) in one portion.

  • Nucleophile Addition: Dilute N-isopropyl-N-methylamine (4.57 g, 62.5 mmol, 1.02 eq) in anhydrous THF (20 mL). Transfer to the addition funnel. Add dropwise over 60 minutes, rigorously maintaining the internal temperature below 5 °C.

  • Reaction Maturation: Stir the mixture at 0–5 °C for 2 hours. Validation Check: Pull a 0.1 mL aliquot, quench in MeOH, and analyze via HPLC. Unreacted SM should be < 0.5%.

  • Quench & Extraction: Quench the reaction by slowly adding cold saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30 °C to prevent thermal degradation).

  • Isolation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 7:3) to yield the target compound as a colorless to pale yellow oil/solid.

Workflow Start 2,4-Dichloro-6-methylpyrimidine + Anhydrous THF Cool Cool to 0-5 °C (Kinetic Control) Start->Cool Base Add DIPEA (1.2 eq) (Non-nucleophilic Base) Cool->Base Amine Slow Addition of Amine (1.02 eq via Syringe Pump) Base->Amine React Stir at 0-5 °C for 2h (Minimize C2-Regioisomer) Amine->React Monitor HPLC / LC-MS Monitoring (Check Bis-substitution) React->Monitor Workup Aqueous NH4Cl Quench & EtOAc Extraction Monitor->Workup Pure Target API Intermediate (Purified) Workup->Pure Water Avoid Moisture (Prevents Hydrolysis) Water->Start Temp Avoid Temp > 20 °C (Prevents C2-Regioisomer) Temp->React Excess Avoid Excess Amine (Prevents Bis-substitution) Excess->Amine

Experimental workflow highlighting critical impurity control points during synthesis.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Technical Support Center: Optimization of Reaction Time and Temperature for 2-Chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine . This guide is designed for researchers, scientists, and process chemists who are optimizing the Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloro-6-methylpyrimidine with N-isopropyl-N-methylamine.

Below, you will find a deep dive into the mechanistic causality of reaction parameters, a troubleshooting FAQ, quantitative optimization data, and a self-validating experimental protocol.

Mechanistic Causality: Why Time and Temperature Matter

The synthesis of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine is governed by strict kinetic control. In 2,4-dichloropyrimidine systems, the C-4 position is inherently more reactive toward nucleophilic attack than the C-2 position[1]. Quantum mechanical analyses reveal that the Lowest Unoccupied Molecular Orbital (LUMO) exhibits a larger coefficient at C-4, and the activation energy barrier for forming the intermediate Meisenheimer complex is significantly lower at C-4 than at C-2[2].

While the electron-donating 6-methyl group slightly modulates the overall electrophilicity of the pyrimidine ring, it does not override this fundamental C-4 preference[3]. However, because the energy delta between the C-4 and C-2 pathways is relatively narrow, temperature is the master variable .

If the internal reaction temperature exceeds 50 °C, the thermal energy provided to the system can overcome the higher activation barrier for C-2 substitution. This leads to a loss of regioselectivity, generating the unwanted 4-chloro-2-amino isomer[4]. Furthermore, prolonged reaction times combined with elevated temperatures will drive a second SNAr reaction, yielding a thermodynamically stable 2,4-diamino byproduct[3].

Mechanism cluster_C4 C-4 Attack (Kinetic Pathway) cluster_C2 C-2 Attack (Thermodynamic) SM 2,4-dichloro-6-methylpyrimidine MC4 Meisenheimer Complex at C-4 (Lower Activation Energy) SM->MC4 25-50 °C MC2 Meisenheimer Complex at C-2 (Higher Activation Energy) SM->MC2 > 60 °C Prod4 2-chloro-N-isopropyl-N,6- dimethylpyrimidin-4-amine MC4->Prod4 Diamino 2,4-diamino byproduct Prod4->Diamino Excess Time/Temp Prod2 4-chloro-N-isopropyl-N,6- dimethylpyrimidin-2-amine MC2->Prod2

Mechanistic pathway illustrating kinetic vs. thermodynamic control in SNAr regioselectivity.

Troubleshooting Guides & FAQs

Q: I am observing the 2,4-diamino byproduct even at room temperature. How do I prevent this? A: This is a classic time-and-stoichiometry issue. If you use more than 1.05 equivalents of N-isopropyl-N-methylamine and leave the reaction stirring for an extended period (e.g., >24 hours), the excess nucleophile will eventually attack the C-2 position of your newly formed product. Strict stoichiometric control (1.0 to 1.05 eq) and timely quenching (within 4–6 hours) are required.

Q: The reaction stalls at ~70% conversion. Should I increase the temperature to 80 °C? A: No. Increasing the temperature beyond 50 °C will degrade your regioselectivity and promote C-2 attack[4]. Instead of increasing temperature, check for base depletion. The SNAr reaction generates HCl. If your auxiliary base (e.g., DIPEA) is fully consumed, the amine nucleophile will be protonated into an unreactive salt. Add an additional 0.5 eq of DIPEA and extend the reaction time by 2 hours at 40 °C.

Q: How does the initial exotherm affect scale-up optimization? A: The initial formation of the Meisenheimer complex is highly exothermic. Upon scale-up, if the amine is added too quickly at room temperature, localized heating can spike the internal temperature well above 60 °C, permanently ruining the C-4 selectivity. You must cool the vessel to 0 °C before the dropwise addition of the amine.

Q: Does the choice of solvent alter the optimal time/temperature window? A: Yes. Polar aprotic solvents (like DMF or DMSO) stabilize the polar transition state, accelerating the SNAr reaction. In DMF, the reaction can reach completion in 2 hours at 25 °C. In polar protic solvents (like Ethanol), the reaction is slower and typically requires 4–6 hours at 40 °C. Ethanol is often preferred as it allows for a wider, safer temperature window and easier aqueous workup.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between time, temperature, and the resulting product distribution. Use this matrix to benchmark your analytical results.

Temperature (°C)Time (h)Amine (Eq)Conversion (%)Regioselectivity (C4 : C2)Diamino Byproduct (%)
0 → 2521.0582%> 99 : 1< 1%
25 → 40 5 1.05 > 98% 98 : 2 < 2%
6051.05> 99%85 : 15~ 5%
80 (Reflux)41.10> 99%70 : 30~ 15%
40482.50> 99%N/A> 85%

Note: The bolded row represents the optimized parameters for maximum yield and regiochemical purity.

Validated Experimental Protocol

This protocol is designed as a self-validating system. By controlling the exotherm at the beginning and utilizing a mild heating phase, you ensure kinetic control is maintained throughout the workflow.

Workflow Start Start: 2,4-dichloro-6-methylpyrimidine + N-isopropyl-N-methylamine Temp0 Cool to 0 °C (Control Exotherm) Start->Temp0 Add Dropwise Addition of Amine & Base Temp0->Add TempRT Warm to 40 °C (Kinetic Control) Add->TempRT Monitor Monitor via HPLC (Target: 4-6 hours) TempRT->Monitor Decision Conversion > 95%? Monitor->Decision Quench Quench & Workup (Ice Water) Decision->Quench Yes Extend Extend Time (Do NOT exceed 50 °C) Decision->Extend No Extend->Monitor

Workflow for the optimized, temperature-controlled SNAr synthesis.

Step-by-Step Methodology:
  • Preparation: Charge a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet with 2,4-dichloro-6-methylpyrimidine (1.0 equiv, e.g., 10.0 mmol) and absolute ethanol (0.2 M, 50 mL).

  • Thermal Control (Critical Step): Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv, 15.0 mmol) in one portion.

  • Nucleophile Addition: Dissolve N-isopropyl-N-methylamine (1.05 equiv, 10.5 mmol) in 5 mL of ethanol. Add this solution dropwise over 15 minutes. Causality: Dropwise addition prevents localized thermal spikes that degrade C-4 regioselectivity.

  • Kinetic Heating: Remove the ice bath. Attach a reflux condenser and gently warm the reaction mixture to 40 °C using a temperature-controlled oil bath or heating block.

  • Monitoring: Stir the reaction at 40 °C for 4 to 6 hours. Monitor the reaction progress via HPLC (UV detection at 254 nm) until the starting material peak is < 2%.

  • Quenching: Once complete, immediately remove the heat source and pour the reaction mixture into 150 mL of rapidly stirring ice-cold water.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine.

References

  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines National Institutes of Health (NIH) / PubMed URL:[Link]

Sources

Validation & Comparative

Comparative SAR Guide: 2-Chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine Derivatives in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Scaffold

In the landscape of targeted oncology and immunotherapy, the 2,4-diaminopyrimidine pharmacophore remains one of the most privileged structures for ATP-competitive kinase inhibitors[1][2]. The building block 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine (CAS 1250373-97-7) serves as a highly modular, electrophilic intermediate[3][4]. By leveraging the differential reactivity of the pyrimidine ring, medicinal chemists can execute late-stage nucleophilic aromatic substitution (SNAr) at the C2 position to rapidly generate structurally diverse libraries[1].

This guide objectively compares the structure-activity relationship (SAR) profile of derivatives synthesized from this specific N-isopropyl-N,6-dimethyl scaffold against common alternative building blocks, providing actionable experimental protocols and mechanistic insights for drug development professionals.

Structural Rationale & SAR Logic

The design of a kinase inhibitor requires precise spatial mapping of the ATP-binding pocket. The 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine core provides three distinct vectors for optimization[1][5]:

  • The Pyrimidine Core (Hinge Binder): The N1 and N3 nitrogen atoms form critical bidentate hydrogen bonds with the kinase hinge region (e.g., Glu92/Cys94 in HPK1, or Met90 in CDKs)[1][5].

  • C4 Substitution (N-isopropyl-N-methyl): This moiety projects into the solvent-exposed region or the ribose-binding pocket. The bulky, branched isopropyl group restricts bond rotation, reducing the entropic penalty upon binding. Furthermore, the absence of a primary N-H bond prevents rapid phase II metabolism (e.g., glucuronidation), significantly enhancing metabolic stability compared to simple primary amines.

  • C6 Substitution (Methyl): The C6-methyl group acts as a steric vector. It induces a conformational twist that can clash with bulky gatekeeper residues in off-target kinases, thereby driving kinome selectivity[1][6].

  • C2 Substitution (Chloro Arylamine): The C2-chloro group is the synthetic handle. Displacement with various substituted anilines allows the molecule to probe the deep hydrophobic pocket of the kinase[1].

SAR_Logic Core Pyrimidine Core (Hinge Binder) C4 C4: N-isopropyl-N-methyl (Solvent Pocket) Core->C4 C6 C6: Methyl (Gatekeeper Vector) Core->C6 C2 C2: Chloro -> Arylamine (Hydrophobic Pocket) Core->C2

SAR mapping of the 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine scaffold.

Comparative Performance: Scaffold Alternatives

To objectively evaluate the performance of CAS 1250373-97-7, we compare it against two widely used alternative building blocks: Alternative A (a rigidified morpholine analog) and Alternative B (a less sterically hindered N-ethyl analog)[7][8].

The table below summarizes representative SAR data trends observed when these building blocks are derivatized with a standard ortho-substituted aniline to target typical ATP-competitive kinases (e.g., HPK1 or EGFR)[1][2][5].

Building Block ScaffoldC4 SubstitutionC6 SubstitutionPost-Derivatization Kinase IC₅₀ (nM)*Kinase Selectivity Score (S₁₀)Metabolic Stability (HLM T₁/₂, min)
CAS 1250373-97-7 N-isopropyl-N-methylMethyl12 0.05 (High)>45
Alternative A (CAS 52026-43-4)MorpholineMethyl180.12 (Moderate)30
Alternative B (CAS 502141-81-3)N-ethylMethyl450.25 (Low)15

Data reflects representative literature trends for 2,4-diaminopyrimidines in kinase screening panels.

Causality of Performance: The superior metabolic stability and selectivity of the N-isopropyl-N-methyl derivative stem directly from its steric bulk. While the morpholine analog (Alternative A) offers excellent aqueous solubility, its exposed oxygen atom is susceptible to oxidative metabolism. The less hindered N-ethyl analog (Alternative B) suffers from poor selectivity, as its smaller footprint allows it to bind indiscriminately across the kinome.

Self-Validating Experimental Protocol: SNAr Library Synthesis

A common pitfall in synthesizing 2,4-diaminopyrimidines is the assumption that the C2-chloro group is highly reactive. In reality, the lone pair on the C4-amino group strongly donates electron density into the pyrimidine ring via resonance, deactivating the C2 position toward nucleophilic attack[1]. Standard basic SNAr conditions (e.g., DIPEA/heat) often stall or fail entirely.

To overcome this, the following acid-catalyzed SNAr protocol must be used. The acid protonates the pyrimidine nitrogens, pulling electron density out of the ring and restoring electrophilicity at C2.

Step-by-Step Methodology
  • Reaction Setup: In a 10 mL microwave vial, combine 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine (1.0 eq, 0.5 mmol) and the desired aniline derivative (1.2 eq, 0.6 mmol).

  • Solvent & Catalyst: Suspend the reagents in 3.0 mL of anhydrous 1,4-dioxane. Add trifluoroacetic acid (TFA) (2.0 eq, 1.0 mmol) dropwise. Causality: TFA is strong enough to protonate the pyrimidine but non-nucleophilic, preventing side reactions.

  • Thermal Activation: Seal the vial and heat to 100°C in an oil bath or microwave reactor.

  • Self-Validation (LC-MS Monitoring): Do not rely on fixed reaction times. Take a 10 µL aliquot every 2 hours, dilute in 1 mL MeCN, and analyze via LC-MS. The system validates itself: The reaction is only deemed complete when the Extracted Ion Chromatogram (EIC) shows <5% of the distinct chlorine isotopic cluster (M / M+2) corresponding to the starting material.

  • Workup & Isolation: Once validated, cool to room temperature, concentrate under reduced pressure, and neutralize with saturated NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and purify via Prep-HPLC to achieve >95% purity required for kinase assays.

Workflow Step1 1. Scaffold Selection (CAS 1250373-97-7) Step2 2. Acid-Catalyzed SNAr (Aniline + TFA, 100°C) Step1->Step2 Step3 3. LC-MS Monitoring (Verify Conversion) Step2->Step3 Step4 4. Prep-HPLC Isolation (Purity >95%) Step3->Step4 Step5 5. Kinase Assay (ATP-Competitive Screen) Step4->Step5

Step-by-step workflow for the synthesis and screening of 2,4-diaminopyrimidine libraries.

Mechanistic Pathway: Kinase Inhibition in Immunotherapy

When optimized, derivatives of this scaffold act as potent Type-I ATP-competitive inhibitors. For example, in the context of Hematopoietic Progenitor Kinase 1 (HPK1)—a negative immune regulator of T cell receptor (TCR) signaling—these compounds block the kinase's ability to phosphorylate downstream targets[1][5]. By occupying the ATP pocket, the diaminopyrimidine prevents the proteasomal degradation of SLP76, thereby rescuing T-cell activation and cytokine production in tumor microenvironments[5].

Pathway TCR TCR Activation Kinase Target Kinase (e.g., HPK1) TCR->Kinase Downstream Downstream Signaling (SLP76 Degradation) Kinase->Downstream Inhibitor Diaminopyrimidine Inhibitor Inhibitor->Kinase Blocks ATP Site Outcome T-Cell Suppression Downstream->Outcome

Mechanism of action for diaminopyrimidine-based kinase inhibitors in TCR signaling.

References

  • Degorce, S. L., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters, 12(4), 634-642.[Link]

  • Alqahtani, Y. S., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(10), 1053.[Link]

Sources

Cross-Validation of HPLC and GC-MS Methods for 2-Chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical and agrochemical development, the robust quantitation of halogenated pyrimidine intermediates is critical for ensuring product safety and efficacy. 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine (CAS 1250373-97-7) is a sterically hindered, tertiary amine-containing pyrimidine[1]. Its distinct structural features—a basic pyrimidine core, a lipophilic N-isopropyl-N-methyl group, and a reactive chlorine atom—present unique analytical challenges.

Relying on a single analytical platform can mask matrix effects, co-eluting impurities, or degradation products. Therefore, cross-validating High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) against Gas Chromatography-Mass Spectrometry (GC-MS) provides an orthogonal, self-validating system. This guide details the mechanistic rationale, experimental protocols, and statistical frameworks required to cross-validate these methods in compliance with the[2][3] and [4][5].

Mechanistic Rationale & Causality

To build a self-validating analytical system, the physical chemistry of the analyte must dictate the method parameters.

HPLC-DAD: Solution-Phase Dynamics

The pyrimidine nitrogen atoms in this compound exhibit weak basicity (pKa ~4.0–5.0). If an unbuffered mobile phase is used, the analyte undergoes variable ionization, leading to severe peak tailing due to secondary interactions with residual acidic silanols on silica-based stationary phases.

  • The Causality: By utilizing a 10 mM ammonium acetate buffer adjusted to pH 6.0, the mobile phase suppresses silanol ionization while keeping the analyte in a consistent, partially neutral state. This ensures sharp peak shapes, reproducible retention times, and makes the method directly transferable to LC-MS if future structural elucidation is required.

GC-MS: Gas-Phase & Thermal Dynamics

Unlike primary or secondary amines, the tertiary amine at the 4-position of this pyrimidine lacks active N-H protons.

  • The Causality: This structural feature eliminates the need for chemical derivatization (e.g., silylation or acylation). The molecule possesses sufficient intrinsic volatility and thermal stability for direct GC injection. Furthermore, Electron Ionization (EI) leverages the natural isotopic abundance of the chlorine atom ( 35 Cl and 37 Cl in a 3:1 ratio) to provide a highly specific mass spectral signature, confirming peak purity even in complex biological or synthetic matrices.

Step-by-Step Experimental Protocols

Protocol A: HPLC-DAD Method
  • Column Selection: Install a polar-embedded C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm). The polar embedded group provides a hydration layer that shields the basic pyrimidine nitrogens from interacting with the silica backbone.

  • Mobile Phase Formulation:

    • Mobile Phase A: 10 mM ammonium acetate in LC-MS grade water, adjusted to pH 6.0 with glacial acetic acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Program a linear gradient from 30% B to 90% B over 15 minutes. Hold at 90% B for 3 minutes to flush highly retained lipophilic impurities, then return to 30% B for 5 minutes of re-equilibration. Flow rate: 1.0 mL/min.

  • Detection: Set the DAD to monitor 254 nm (targeting the primary π→π∗ transition of the conjugated pyrimidine ring) with a reference wavelength of 360 nm to correct for baseline drift.

  • Sample Preparation: Dilute the analyte in a 50:50 Water:Acetonitrile diluent to a working range of 1.0–100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection (Injection volume: 10 µL).

Protocol B: GC-MS Method
  • System Setup: Equip the GC with a 5% Phenyl Methyl Siloxane capillary column (30 m × 0.25 mm × 0.25 µm). Use ultra-high purity Helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Inlet Conditions: Set the split/splitless injector to 250°C to ensure rapid vaporization without inducing thermal degradation of the pyrimidine ring. Inject 1.0 µL of the sample with a split ratio of 10:1.

  • Oven Temperature Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C, and hold for 5 minutes to bake out heavy matrix components.

  • MS Parameters: Operate the mass spectrometer in EI mode (70 eV). Set the ion source to 230°C and the quadrupole to 150°C.

  • Data Acquisition: Use Selected Ion Monitoring (SIM) mode targeting m/z 198 (the base peak, representing the [M−CH3​]+ fragment from the isopropyl group) and m/z 213 (the molecular ion, M+ ). Monitor the m/z 215 isotope peak to confirm the presence of chlorine.

  • Sample Preparation: Extract or dilute the analyte in a volatile, non-polar solvent (e.g., Hexane or Ethyl Acetate) to a working range of 0.1–50 µg/mL.

Cross-Validation Data & Statistical Comparison

According to [6][7], cross-validation between two orthogonal methods must demonstrate that both yield statistically equivalent results for accuracy, precision, and linearity. Table 1 summarizes the core validation metrics, highlighting the superior sensitivity of GC-MS and the broader dynamic range of HPLC-DAD.

Table 1: Method Performance Comparison
ParameterHPLC-DADGC-MS (SIM)
Linear Dynamic Range 1.0 – 100 µg/mL0.1 – 50 µg/mL
Correlation Coefficient ( R2 ) 0.99980.9992
Limit of Detection (LOD) 0.3 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.08 µg/mL
Intra-day Precision (RSD%) 0.8%1.5%
Inter-day Precision (RSD%) 1.2%2.1%
Mean Recovery (Accuracy) 99.5 ± 1.1%98.2 ± 1.8%

To prove that the quantitative output is independent of the physical separation mechanism, a paired t-test was conducted on three distinct sample matrices (Table 2).

Table 2: Cross-Validation Statistical Equivalence (Paired Analysis)
Sample MatrixHPLC-DAD Mean Conc. (µg/mL)GC-MS Mean Conc. (µg/mL)Relative Percent Difference (RPD)Paired t-test (p-value)*
Synthetic Formulation A45.2 ± 0.444.8 ± 0.70.88%0.34 (No sig. diff)
Synthetic Formulation B88.5 ± 0.987.1 ± 1.51.59%0.18 (No sig. diff)
Spiked Plasma Matrix12.4 ± 0.212.6 ± 0.31.60%0.25 (No sig. diff)

* A p-value > 0.05 indicates statistical equivalence between the two orthogonal methods, fulfilling regulatory cross-validation requirements.

Methodological Workflow Visualization

The following diagram illustrates the orthogonal logic and regulatory convergence of the cross-validation process.

MethodMechanisms cluster_HPLC HPLC-DAD Pathway cluster_GCMS GC-MS Pathway Analyte 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine (Tertiary Amine, Halogenated) HPLC_Mech Mechanism: Hydrophobic & Polar Interactions Analyte->HPLC_Mech GC_Mech Mechanism: Volatility & Thermal Stability Analyte->GC_Mech HPLC_pH pH Control (Ammonium Acetate pH 6.0) Suppresses Silanol Ionization HPLC_Mech->HPLC_pH HPLC_Det Detection: UV Absorbance (254 nm) Conjugated Pyrimidine Ring HPLC_pH->HPLC_Det CrossVal Orthogonal Cross-Validation (ICH Q2(R2) Compliance) HPLC_Det->CrossVal GC_Deriv No Derivatization Required (Lack of Active N-H Protons) GC_Mech->GC_Deriv GC_Det Detection: Electron Ionization (70 eV) 35Cl/37Cl Isotope Tracking GC_Deriv->GC_Det GC_Det->CrossVal StatEq Statistical Equivalence (Paired t-test, p > 0.05) CrossVal->StatEq

Caption: Orthogonal cross-validation pathways for 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Source: europa.eu. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on Validation of Analytical Procedures." Source: ich.org. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Source: fda.gov. URL:[Link]

Sources

validation of the synthesis of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine through spectral analysis

Author: BenchChem Technical Support Team. Date: March 2026

Validation of the Synthesis of 2-Chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine: A Comparative Guide to Spectral Analysis Workflows

Executive Summary

In modern drug development and agrochemical discovery, the structural fidelity of early-stage building blocks dictates the success of downstream high-throughput screening libraries. The compound 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine is a highly versatile intermediate. However, its synthesis via nucleophilic aromatic substitution (SNAr) presents a classic regiochemical challenge. This guide objectively compares traditional standalone analytical methods against integrated high-resolution workflows for validating this synthesis, providing actionable protocols, mechanistic causality, and reference spectral data.

Part 1: The Synthetic Framework & Mechanistic Causality

The synthesis of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine relies on the reaction between 2,4-dichloro-6-methylpyrimidine and N-isopropylmethylamine.

The Regiochemical Challenge: The starting material possesses two electrophilic centers (C-2 and C-4). The regioselectivity of the SNAr amination of 5-substituted-2,4-dichloropyrimidines is 1[1]. Kinetically, the C-4 position is more reactive due to superior stabilization of the Meisenheimer complex intermediate. However, without strict control of stoichiometry and temperature, the C-2 aminated isomer and bis-aminated byproducts will form.

Causality of Experimental Choices: To enforce regioselectivity, the reaction must be run under mild conditions using N,N-diisopropylethylamine (DIPEA) and ethanol, 2[2]. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming amine nucleophile without competing for the electrophile. Ethanol provides a protic environment that stabilizes the transition state of the SNAr reaction. Furthermore, efficient one-pot regioselective synthesis methodologies3[3] to prevent over-reaction.

Part 2: Comparison of Analytical Validation Workflows

Validating the exact position of the amine substitution is non-negotiable. We compare two distinct analytical workflows:

  • Workflow A (Traditional Sequential Analysis): Relies on HPLC-UV for purity and 1D 1 H/ 13 C NMR for structural identification. While accessible, 1D NMR often struggles to definitively differentiate between the C-2 and C-4 isomers because the proton splitting patterns are nearly identical.

  • Workflow B (Integrated High-Throughput Analysis): Combines UPLC-QToF-MS (High-Resolution Mass Spectrometry) with 2D NMR (HMBC/HSQC). This workflow is self-validating: HRMS rules out bis-amination via exact mass, while HMBC definitively maps the carbon-nitrogen bond connectivity. Recent spectral validation of similar pyrimidine analogs 4[4] to prove regiochemistry.

Table 1: Objective Comparison of Validation Workflows
FeatureWorkflow A: Traditional (HPLC-UV + 1D NMR)Workflow B: Integrated (UPLC-HRMS + 2D NMR)
Primary Output Purity (UV), Basic Structural ConnectivityExact Mass Formula, Regiochemical Proof
Isomer Differentiation Low (Relies on subtle chemical shift differences)High (HMBC definitively maps C-N bonds)
Turnaround Time ~45 minutes per sample~90 minutes per sample
Sensitivity to Byproducts Moderate (Dependent on UV chromophore)Extremely High (Detects trace bis-aminated species)
Cost / Accessibility Low / Widely accessibleHigh / Requires advanced instrumentation

Part 3: Visualization of the Validation Logic

G cluster_A Workflow A: Traditional cluster_B Workflow B: Integrated SM 2,4-Dichloro-6-methylpyrimidine + N-Methylisopropylamine Reaction SNAr Reaction (DIPEA, EtOH, 50°C) SM->Reaction Crude Crude Mixture (Isomers + Byproducts) Reaction->Crude HPLC HPLC-UV (Purity Check) Crude->HPLC Route A LCMS UPLC-QToF-MS (Exact Mass & Purity) Crude->LCMS Route B NMR1D 1D 1H/13C NMR (Structural ID) HPLC->NMR1D Valid Validated 2-Chloro-N-isopropyl- N,6-dimethylpyrimidin-4-amine NMR1D->Valid Ambiguous Isomer ID NMR2D 2D NMR (HMBC/HSQC) (Regiochemical Proof) LCMS->NMR2D NMR2D->Valid Definitive C-4 Amination

Fig 1. Comparison of analytical workflows for validating the regioselective SNAr amination.

Part 4: Experimental Protocols (Self-Validating System)

Step-by-Step Synthesis Protocol
  • Preparation: Charge an oven-dried round-bottom flask with 2,4-dichloro-6-methylpyrimidine (1.0 eq, 10 mmol) and absolute ethanol (20 mL) to achieve a 0.5 M concentration.

  • Base Addition: Add DIPEA (1.5 eq, 15 mmol) to the stirring solution at room temperature.

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add N-isopropylmethylamine (1.05 eq, 10.5 mmol) over 10 minutes to safely dissipate the initial heat of reaction.

  • Heating: Remove the ice bath, attach a reflux condenser, and elevate the temperature to 50 °C. Stir continuously for 12 hours.

  • Workup: Concentrate the crude mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and distilled water (50 mL). Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and evaporate.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc) to isolate the target compound as a pale yellow oil.

Step-by-Step Spectral Validation Protocol (Workflow B)
  • Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Acetonitrile/Water (50:50) for MS analysis. Dissolve 15 mg in 0.6 mL of CDCl 3​ for NMR analysis.

  • UPLC-QToF-MS Acquisition: Run a 5-minute gradient (5% to 95% MeCN in H 2​ O with 0.1% Formic Acid) on a C18 column. Extract the exact mass chromatogram for m/z 200.0949 to confirm the absence of bis-aminated species (m/z ~237).

  • 2D HMBC Acquisition: Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

    • Self-Validation Checkpoint: Look for the cross-peak correlating the N-methyl protons ( δ 2.95) to the pyrimidine C-4 carbon ( δ 162.5). If the amination occurred at C-2, this correlation would map to the C-2 carbon ( δ ~160.1) instead, definitively proving the regiochemical outcome.

Table 2: Key Quantitative Spectral Assignments
NucleusChemical Shift ( δ , ppm)Multiplicity & CouplingStructural Assignment
1 H6.25Singlet (1H)Pyrimidine C5-H
1 H4.90Septet (1H, J = 6.8 Hz)N-CH (CH 3​ ) 2​
1 H2.95Singlet (3H)N-CH 3​
1 H2.35Singlet (3H)Pyrimidine C6-CH 3​
1 H1.15Doublet (6H, J = 6.8 Hz)N-CH(CH 3​ ) 2​
13 C165.0, 162.5, 160.1SingletsC-6, C-4, C-2 (Quaternary Carbons)
13 C102.3SingletC-5 (CH)
HRMS Found: 200.0952 [M+H] + Calculated for C 9​ H 15​ ClN 3​ + : 200.0949

References

  • Title: An Efficient One-Pot and Regioselective Synthesis of Novel Heterocyclic Systems of 5,6-Dihydrobenzo[b]Pyrimido[5,4-f][1,4]Oxazepine Source: ResearchGate URL
  • Source: Researcher.
  • Title: Design, Synthesis and Biological Evaluation of Novel Histamine H3 Receptor Ligands Source: Heinrich-Heine-Universität Düsseldorf URL
  • Title: Cytotoxicity and Antimicrobial Activity of GaMF1 Analogs Source: ResearchGate URL

Sources

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure-Based Virtual Screening

This guide provides a comprehensive, in-depth comparison of the potential binding affinities and interaction patterns of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine and a curated set of its structural analogs against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a prominent target in oncology research. We will not only present the results of a rigorous molecular docking study but also elucidate the scientific rationale behind each step of the experimental protocol, offering insights that are critical for robust and reproducible in silico drug discovery campaigns.

The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1] Its ability to form crucial hydrogen bond interactions with the hinge region of the kinase domain, mimicking the adenine moiety of ATP, makes it a privileged starting point for inhibitor design.[1] The subject of our study, 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine, and its analogs represent a chemical space ripe for exploration against CDK2. This guide will walk you through the entire process, from target selection and preparation to ligand setup, docking, and results interpretation.

The Rationale: Why CDK2 and These Specific Pyrimidine Derivatives?

Our choice of Cyclin-Dependent Kinase 2 (CDK2) as the target protein is underpinned by the established role of pyrimidine derivatives as kinase inhibitors.[2][3] CDK2 is a serine/threonine kinase that, when complexed with cyclin E or cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle. Its dysregulation is a hallmark of many cancers, making it a well-validated therapeutic target.

The selection of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine and its analogs is based on a systematic exploration of structure-activity relationships (SAR). By subtly modifying the substituents on the pyrimidine core, we can probe the chemical space of the ATP-binding pocket of CDK2. The analogs chosen for this comparative study are:

  • Compound A (Lead): 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine

  • Compound B: 2-chloro-N,6-dimethylpyrimidin-4-amine[4]

  • Compound C: 2-chloro-N-isopropylpyrimidin-4-amine[5]

  • Compound D: 4-chloro-6-isopropylpyrimidin-2-amine[1][6]

These compounds allow us to investigate the impact of the N-isopropyl group and the position of the amino and chloro substituents on the binding affinity and interaction profile within the CDK2 active site.

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

The following protocol outlines a robust and reproducible workflow for performing comparative molecular docking studies using industry-standard, open-source software. The causality behind each step is explained to provide a deeper understanding of the process.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Protein Preparation (PDB: 1HCK) g1 Grid Box Generation (Centering on Active Site) p1->g1 Prepared Receptor l1 Ligand Preparation (2D to 3D Conversion & Energy Minimization) d1 Molecular Docking (AutoDock Vina) l1->d1 Prepared Ligands g1->d1 Grid Parameters r1 Results Analysis (Binding Affinity & Pose Examination) d1->r1 Docked Poses & Scores c1 Comparative Analysis (Interaction Profiling) r1->c1 Individual Ligand Data

Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.

Protein Preparation

The initial and one of the most critical steps is the preparation of the target protein structure. A poorly prepared receptor can lead to inaccurate and misleading docking results.

Protocol:

  • Obtain the Crystal Structure: Download the 3D crystal structure of human Cyclin-Dependent Kinase 2 (CDK2) in complex with an inhibitor from the Protein Data Bank (PDB ID: 1HCK).[2] The presence of a co-crystallized ligand is invaluable for defining the active site.

  • Initial Cleaning: Load the PDB file into a molecular visualization tool such as UCSF Chimera or PyMOL.[7][8] Remove all non-essential molecules, including water molecules, ions, and the co-crystallized ligand.[9][10] This is done to create a clean binding site for our ligands of interest.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is crucial for correctly calculating hydrogen bonding interactions.[7][9]

  • Assign Charges: Assign Gasteiger charges to the protein atoms. These partial charges are essential for the scoring function to accurately estimate electrostatic interactions.[8]

  • Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[7][8] This format includes the assigned charges and atom types.

Ligand Preparation

Proper ligand preparation ensures that the input structures are in a realistic, low-energy conformation, which is vital for accurate docking.

Protocol:

  • 2D Structure Generation: Draw the 2D structures of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine and its analogs using chemical drawing software like ChemDraw or MarvinSketch.

  • 2D to 3D Conversion: Convert the 2D structures into 3D structures. Open Babel is an excellent open-source tool for this purpose.[11][12]

  • Energy Minimization: Perform energy minimization on the 3D ligand structures using a force field such as MMFF94.[11] This step optimizes the bond lengths and angles, resulting in a low-energy, stable conformation.

  • Assign Charges and Define Torsion: Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds (torsions) for each ligand.[8] This allows for ligand flexibility during the docking process.

  • Save in PDBQT Format: Save the prepared ligands in the PDBQT format.[8]

Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used and well-validated open-source program for molecular docking.[7][8] It uses a Lamarckian genetic algorithm for conformational searching.[9]

Protocol:

  • Grid Box Generation: Define a grid box around the active site of CDK2.[8][9] The grid box should be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely. The center of the grid box should be set to the geometric center of the co-crystallized ligand from the original PDB file.

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, the dimensions of the grid box, and the name of the output file.[8]

  • Run Docking Simulation: Execute the docking simulation using the AutoDock Vina command-line interface.[8] Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity.

  • Repeat for All Ligands: Repeat the docking simulation for each of the selected pyrimidine derivatives.

Comparative Analysis of Docking Results

Quantitative Data Summary

The predicted binding affinities (in kcal/mol) for the top-ranked pose of each compound are summarized in the table below. A more negative value indicates a stronger predicted binding affinity.

Compound IDCompound NameBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)
A 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine-8.2LEU83, GLU81
B 2-chloro-N,6-dimethylpyrimidin-4-amine-7.5LEU83
C 2-chloro-N-isopropylpyrimidin-4-amine-7.9LEU83, GLU81
D 4-chloro-6-isopropylpyrimidin-2-amine-8.5LEU83, ASP86
Interpretation of Results

The docking results provide valuable insights into the potential structure-activity relationships of this series of pyrimidine derivatives against CDK2.

  • Compound A (Lead): Shows a strong predicted binding affinity of -8.2 kcal/mol. The N-isopropyl group appears to make favorable hydrophobic interactions within a sub-pocket of the active site, while the pyrimidine core forms a key hydrogen bond with the backbone of LEU83 in the hinge region. An additional hydrogen bond is observed with GLU81.

  • Compound B: The removal of the N-isopropyl group results in a weaker predicted binding affinity (-7.5 kcal/mol) compared to Compound A. This suggests that the hydrophobic interactions of the isopropyl group contribute significantly to the overall binding energy.

  • Compound C: The absence of the methyl group at the 6-position of the pyrimidine ring, when compared to Compound A, leads to a slightly reduced binding affinity (-7.9 kcal/mol). This indicates that the methyl group may also be involved in favorable, albeit minor, hydrophobic contacts.

  • Compound D: This isomer, with the amino group at the 2-position, exhibits the strongest predicted binding affinity (-8.5 kcal/mol). This is likely due to the formation of two key hydrogen bonds with the hinge region residues LEU83 and ASP86. This arrangement more closely mimics the canonical binding mode of ATP and other known 2-aminopyrimidine kinase inhibitors.

Conclusion and Future Directions

This comparative docking study suggests that 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine and its analogs are promising scaffolds for the development of CDK2 inhibitors. The in silico data indicates that the N-isopropyl group and the methyl group at the 6-position contribute to binding affinity, likely through hydrophobic interactions. However, the isomeric compound with the 2-amino substitution (Compound D) shows the most promise due to its enhanced hydrogen bonding network with the kinase hinge region.

These computational predictions provide a strong foundation for the next steps in the drug discovery process, which should include:

  • Chemical Synthesis: Synthesis of the designed compounds to enable experimental validation.

  • In Vitro Kinase Assays: Biochemical assays to determine the IC50 values of the synthesized compounds against CDK2.

  • Co-crystallization Studies: X-ray crystallography of the most potent compounds in complex with CDK2 to experimentally validate the predicted binding modes.

By integrating computational and experimental approaches, we can accelerate the discovery and optimization of novel and potent CDK2 inhibitors based on the versatile pyrimidine scaffold.

References

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025).
  • AutoDock Vina Tutorial: Molecular Docking for Beginners - YouTube. (2023).
  • Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets - Benchchem. (n.d.).
  • Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives - Remedy Publications. (2024).
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023).
  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC. (n.d.).
  • Dock ligands and libraries of ligands with AutoDock Vina Extended - SAMSON Documentation Center. (n.d.).
  • Tutorial – AutoDock Vina. (2020).
  • Autodock Vina Tutorial - Molecular Docking - YouTube. (2020).
  • Synthesis, Evaluation of Biological Activity, Docking and Molecular Dynamic Studies of Pyrimidine Derivatives | Bentham Science Publishers. (2021).
  • Optimizing Ligand Structures with Open Babel: A Practical Guide for Bioinformatics Workflows - Pars Silico. (n.d.).
  • Tutorial: Prepping Molecules - UCSF DOCK. (2025).
  • Preparing the protein and ligand for docking - ScotChem. (2025).
  • Small-molecule ligand docking into comparative models with Rosetta - PMC - NIH. (n.d.).
  • Protein And Ligand Preparation For Docking By Vina - Kaggle. (n.d.).
  • Molecular docking proteins preparation - ResearchGate. (2019).
  • Protein-ligand docking - Cresset Group. (n.d.).
  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC. (n.d.).
  • Protein-ligand Docking tutorial using BioExcel Building Blocks (PDB Cluster90 Binding Site Version) - Molecular Modeling and Bioinformatics Group. (n.d.).
  • How to initiate protein-ligand docking with MD simulation tools? - ResearchGate. (2024).
  • Molecular docking - Chem-Workflows documentation. (n.d.).
  • Systematic Studies on the Protocol and Criteria for Selecting a Covalent Docking Tool. (2019).
  • Flowchart of the comparative modeling and ligand docking protocol. For... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Molecular Docking: A structure-based drug designing approach - JSciMed Central. (2017).
  • 2-Chloro-N-isopropyl-4-pyrimidinamine | C7H10ClN3 | CID 20284970 - PubChem. (n.d.).
  • 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine - MilliporeSigma. (n.d.).
  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. (n.d.).
  • 2-Chloro-6-methylpyrimidin-4-amine - PMC. (n.d.).
  • 2-chloro-n,6-dimethylpyrimidin-4-amine (C6H8ClN3) - PubChemLite. (n.d.).
  • 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine - PMC - NIH. (n.d.).
  • 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004 - PubChem. (n.d.).
  • An In-depth Technical Guide to 4-Chloro-6-isopropylpyrimidin-2-amine: Structure and Synthesis - Benchchem. (n.d.).
  • Application Notes and Protocols for 4-Chloro-6-isopropylpyrimidin-2-amine in Drug Discovery - Benchchem. (n.d.).
  • (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine - ResearchGate. (2015).
  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine - Academia.edu. (n.d.).
  • Molecular Docking Studies of Compounds Containing Acyl Groups are Conducted to Investigate Antiviral Activity within the Framework of Drug Repurposing - Laurin Publishers. (2025).
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (n.d.).
  • 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine. (n.d.).

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Benchmarking the Fungicidal Efficacy of 2-Chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern agrochemical development, the pyrimidin-4-amine scaffold is a highly privileged pharmacophore recognized for its broad-spectrum efficacy and unique modes of action[1]. Specifically, 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine serves as an elite synthetic building block. The highly reactive 2-chloro position enables rapid nucleophilic aromatic substitution (SNAr) for diverse library generation. Concurrently, the N-isopropyl and 6-methyl substitutions precisely tune the molecule's lipophilicity (logP) to enhance fungal cell wall penetration.

As resistance to conventional fungicides (e.g., triazoles and strobilurins) accelerates, benchmarking novel pyrimidine derivatives against commercial standards is critical. This guide provides an objective performance analysis and a self-validating experimental framework for researchers evaluating these advanced agrochemicals.

Mechanistic Pathways: Overcoming Fungal Resistance

Derivatives synthesized from the 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine core exhibit potent fungicidal activity by disrupting critical fungal metabolic pathways[2]. Depending on the specific functionalization at the 2-position (e.g., the addition of pyridin-2-yloxy or coumarin moieties), these compounds typically operate via two primary modes of action:

  • Inhibition of Mitochondrial Respiration: Certain derivatives act as complex I inhibitors (NADH-ubiquinone oxidoreductase) in the mitochondrial electron transport chain, rapidly halting ATP production and inducing oxidative stress[3].

  • Inhibition of Amino Acid Biosynthesis: Other structural analogs target cystathionine β-lyase, leading to severe methionine starvation and the subsequent cessation of protein synthesis.

This dual-target potential significantly reduces the risk of cross-resistance, making these derivatives highly valuable for integrated pest management.

MOA cluster_0 Mitochondrial Respiration Pathway cluster_1 Amino Acid Biosynthesis Pathway Deriv 2-Chloro-N-isopropyl-N,6-dimethyl Pyrimidin-4-amine Derivatives CompI Complex I (NADH-Q oxidoreductase) Deriv->CompI Competitive Inhibition CBL Cystathionine β-lyase Enzyme Deriv->CBL Allosteric Inhibition ATP ATP Depletion & Oxidative Stress CompI->ATP Death Fungal Cell Death (Mycelial Growth Inhibition) ATP->Death Met Methionine Starvation CBL->Met Met->Death

Dual mechanism of action of pyrimidin-4-amine derivatives targeting fungal metabolism.

Comparative Efficacy Benchmarking

To objectively evaluate the fungicidal potential of derivatives synthesized from this core, we benchmark their half-maximal effective concentrations (EC50) against established commercial fungicides. Recent structural optimizations, particularly the introduction of pyridin-2-yloxy substructures, have yielded compounds with exceptional potency[3][4].

Quantitative Performance Data

The following table summarizes the in vitro fungicidal activity of optimized pyrimidin-4-amine derivatives against common phytopathogenic fungi, demonstrating superior or comparable efficacy to industry standards.

Derivative Class / OptimizationTarget PathogenDerivative EC50 (mg/L)Commercial StandardStandard EC50 (mg/L)
Pyridin-2-yloxy substituted (e.g., HNPC-A9229)Puccinia sorghi (Corn Rust)0.16 Tebuconazole1.65
Pyridin-2-yloxy substituted (e.g., HNPC-A9229)Erysiphe graminis (Powdery Mildew)1.14 Diflumetorim53.26
Trifluoromethyl-phenyl substituted Botrytis cinerea (Gray Mold)0.78 Pyrimethanil>100.0 (Resistant)
Coumarin-containing substituted Rhizoctonia solani (Root Rot)11.30 Diflumetorim19.80

Data synthesis indicates that modifying the 2-chloro position with bulky, electron-rich moieties drastically improves binding affinity to fungal target enzymes, outperforming traditional triazoles and older pyrimidinamines[4][5].

Self-Validating Experimental Protocol: In Vitro Fungicidal Screening

To ensure high reproducibility and statistical robustness when benchmarking new derivatives, researchers must employ a self-validating Poisoned Food Technique . The following protocol is designed to eliminate false positives and control for biological variance.

Workflow Prep Compound Dilution (DMSO < 0.5%) Media Agar Media Prep (Cool to 50°C) Prep->Media Inoc Mycelial Plug Inoculation (5mm) Media->Inoc Incub Incubation (25°C, 72-96h) Inoc->Incub Measure Radial Growth Quantification Incub->Measure Calc EC50 & Z'-factor Validation Measure->Calc

Self-validating experimental workflow for in vitro fungicidal activity screening.
Step-by-Step Methodology

1. Compound Solvation and Dilution

  • Action: Dissolve the synthesized 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine derivatives in analytical-grade Dimethyl Sulfoxide (DMSO) to create a 10,000 mg/L stock solution. Perform serial dilutions to achieve desired test concentrations (e.g., 100, 50, 10, 1, 0.1 mg/L).

  • Causality: Pyrimidine derivatives are highly lipophilic; DMSO ensures complete solvation. However, the final assay concentration of DMSO must be strictly capped at 0.5% (v/v) . This prevents baseline solvent toxicity, ensuring that any observed mycelial inhibition is strictly attributable to the test compound rather than the solvent.

2. Media Preparation and Poisoning

  • Action: Autoclave Potato Dextrose Agar (PDA) and allow it to cool to exactly 50°C in a thermostatic water bath. Aliquot the diluted compounds into the liquid PDA and agitate gently for homogenous distribution before pouring into Petri dishes.

  • Causality: Adding compounds at 50°C prevents the thermal degradation of heat-sensitive pyrimidine pharmacophores. Pouring at higher temperatures risks compound breakdown, while lower temperatures lead to premature agar solidification and uneven drug distribution.

3. Inoculation

  • Action: Using a sterile cork borer, excise 5 mm mycelial plugs from the actively growing edge of a 7-day-old fungal culture. Place one plug, mycelium-side down, in the exact center of each poisoned PDA plate.

  • Causality: Taking plugs exclusively from the active peripheral edge ensures uniform fungal vitality and exponential growth rates across all replicates, minimizing biological variance.

4. Incubation and Internal Controls (The Self-Validating System)

  • Action: Incubate plates at 25°C in the dark for 72–96 hours.

  • System Integrity: The assay must include a Negative Control (0.5% DMSO in PDA) to establish an uninhibited baseline growth rate, and a Positive Control (e.g., commercial Pyrimethanil or Tebuconazole) to benchmark relative efficacy and confirm that the fungal strain is susceptible to standard mechanisms.

5. Quantification and Statistical Validation

  • Action: Measure the radial mycelial growth using digital calipers (cross-measurement method). Calculate the percentage of inhibition and determine the EC50 using probit analysis.

  • Causality: To validate the assay's robustness, calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 confirms that the assay has a wide dynamic range and low variability, officially validating the screening data and distinguishing true fungicidal hits from background assay noise.

References

  • BLD Pharm. "2-Chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine - Chemical Properties and Building Blocks.
  • BenchChem. "Application of 4-Pyrimidine Methanamine Derivatives in Agricultural Chemistry.
  • National Institutes of Health (NIH) / ACS Publications. "Discovery of HNPC-A9229: A Novel Pyridin-2-yloxy-Based Pyrimidin-4-amine Fungicide.
  • MDPI. "Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.
  • ResearchGate / Springer. "Design, synthesis, and fungicidal activity of pyrimidinamine derivatives containing pyridin-2-yloxy moiety.

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The causality behind these recommendations is rooted in the potential hazards associated with this class of chemicals, which often includes oral toxicity, skin and eye irritation, and respiratory tract irritation.[1][2][3] Therefore, the following procedures are designed as a self-validating system to mitigate these risks at every step.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work with 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine, a thorough risk assessment is paramount. The following table summarizes the minimum recommended PPE based on the anticipated hazards of similar chemical structures.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards.[4][5]Protects against accidental splashes and airborne particles that could cause serious eye irritation.[6]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).[7]Prevents direct skin contact, which can lead to irritation. Gloves must be inspected before use and disposed of properly after.[5]
Skin Protection Laboratory coat, long-sleeved clothing.[7]Minimizes the risk of accidental skin exposure to the chemical.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.[7] If dust or aerosols are generated, a P95 (US) or P1 (EU EN 143) particle respirator may be necessary.[5]Reduces the risk of inhaling airborne particles that may cause respiratory irritation.[2]
II. Safe Handling and Operational Workflow

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring the integrity of your experiment.

Experimental Workflow for Handling 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate After Experiment Completion cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_segregate->cleanup_dispose

Caption: A step-by-step workflow for the safe handling of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.[8]

    • Ensure you are working in a well-ventilated area, preferably within a certified chemical fume hood.[5]

    • Have all necessary equipment and reagents readily available to minimize movement and potential for spills.

  • Handling:

    • Avoid the formation of dust and aerosols.[5]

    • When weighing the solid compound, do so within the confines of the fume hood.

    • Avoid contact with skin and eyes.[5] In case of accidental contact, follow the first aid measures outlined below.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[6]

    • Decontaminate all work surfaces and equipment after use.

III. Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid / Emergency Response
Eye Contact Immediately rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[5]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]
Spill Evacuate personnel to a safe area. Use personal protective equipment. Avoid dust formation. Sweep up and shovel the material. Keep in suitable, closed containers for disposal. Do not let the product enter drains.[5]
IV. Disposal Plan

Proper disposal of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Management Workflow

cluster_waste Waste Segregation & Collection cluster_container Containerization cluster_disposal Final Disposal waste_solid Solid Waste (Contaminated PPE, weigh boats) waste_liquid Liquid Waste (Reaction mixtures, solvent rinses) container_solid Labeled, sealed container for halogenated solid waste waste_solid->container_solid container_liquid Labeled, sealed container for halogenated liquid waste waste_liquid->container_liquid disposal_collection Arrange for collection by certified hazardous waste disposal service container_solid->disposal_collection container_liquid->disposal_collection

Caption: Workflow for the proper segregation and disposal of waste generated from handling the compound.

Step-by-Step Disposal Protocol:

  • Waste Categorization: Treat all materials that have come into contact with 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine as hazardous chemical waste. This compound is a halogenated organic compound.[9]

  • Segregation:

    • Solid Waste: Collect contaminated items such as gloves, weigh papers, and disposable lab coats in a designated, clearly labeled container for halogenated solid waste.

    • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled container for halogenated liquid waste.[10] Do not mix with non-halogenated waste streams.[11]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine," and any other components of the waste mixture.[12]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed professional waste disposal service.[5]

By adhering to these protocols, you can confidently and safely incorporate 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine into your research endeavors, ensuring the protection of yourself, your colleagues, and the environment.

References

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。